Ethyl 2-(pyrrolidin-1-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176515 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-19-6 | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Ethyl 2-(pyrrolidin-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(pyrrolidin-1-yl)acetate (CAS No. 22041-19-6), a key heterocyclic building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
(Data not available in the provided search results)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 14.2 | CH₃ (ethyl group) |
| 23.5 | CH₂ (pyrrolidine ring, C3/C4) |
| 53.9 | CH₂ (pyrrolidine ring, C2/C5) |
| 58.1 | CH₂ (acetate group) |
| 60.2 | O-CH₂ (ethyl group) |
| 171.1 | C=O (ester carbonyl) |
Solvent: CDCl₃
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2970 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1180 | C-O stretch | Ester |
Sample preparation: Liquid Film
MS (Mass Spectrometry) Data
| m/z | Ion |
| 157 | [M]⁺ (Molecular Ion) |
| 84 | [C₅H₁₀N]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Actual experimental conditions may vary based on the specific instrumentation and laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensities for all carbon environments.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
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Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion.
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Solubility Profile of Ethyl 2-(pyrrolidin-1-yl)acetate Analogues in Common Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of compounds structurally related to "Ethyl 2-(pyrrolidin-1-yl)acetate" in common organic solvents. It is important to note that a direct search for solubility data for "this compound" did not yield specific results. However, substantial information is available for the closely related analogue, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS No. 61516-73-2). This document will focus on the available data for this analogue and provide general methodologies for solubility determination.
Introduction to Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a colorless to pale yellow oil with the molecular formula C8H13NO3.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1] Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.
Qualitative Solubility Data
The available data for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate indicates its solubility in several common organic solvents. A summary of this qualitative data is presented in the table below.
| Solvent | Solubility | Reference |
| Ethyl Acetate | Good solubility | [1] |
| Tetrahydrofuran (THF) | Good solubility | [1] |
| Acetone | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Water | Insoluble | [2] |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for determining the solubility of an organic compound, such as Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, in a given solvent is outlined below. This method is a general guideline and can be adapted based on the specific compound and solvent.
Objective: To determine the qualitative solubility of a compound in a specific solvent.
Materials:
-
The compound of interest (solute)
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A selection of organic solvents
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or measuring cylinders
Procedure:
-
Sample Preparation: Accurately measure a small amount of the compound (e.g., 25 mg of a solid or 0.05 mL of a liquid) and place it into a small, clean, and dry test tube.[3]
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Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[3]
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Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[4]
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Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If the solution is clear with no visible particles, the compound is considered soluble. If a solid remains or if two liquid phases are present, the compound is considered insoluble or immiscible.[4]
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Classification: Based on the observation, classify the solubility as soluble, partially soluble, or insoluble. For more quantitative results, a gravimetric method can be employed where a saturated solution is prepared, and the amount of dissolved solute is determined after solvent evaporation.
Experimental Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of an organic compound in various types of solvents.
Caption: A flowchart of a systematic approach to determine the solubility class of an unknown organic compound.
Conclusion
References
An In-depth Technical Guide to Ethyl 2-(pyrrolidin-1-yl)acetate: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 2-(pyrrolidin-1-yl)acetate. The document is intended for researchers, scientists, and professionals in the field of drug development who utilize or intend to utilize this compound in their work. This guide synthesizes available data on its chemical properties, provides detailed experimental protocols for its synthesis, and outlines general procedures for its analysis. Due to a lack of specific information in the public domain regarding its direct involvement in biological signaling pathways, this guide presents a logical workflow for its synthesis and purification, visualized using Graphviz, as a practical alternative. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Identity and Physical Properties
This compound is a heterocyclic building block with the molecular formula C8H15NO2. It is characterized by a pyrrolidine ring N-substituted with an ethyl acetate group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |
| CAS Number | 22041-19-6 | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid | Inferred from related compounds |
| Storage | Room temperature | --INVALID-LINK-- |
| Purity (typical) | ≥98% | --INVALID-LINK-- |
Reactivity Profile
Detailed experimental studies on the specific reactivity of this compound are not extensively available in the public domain. However, its reactivity can be inferred from the functional groups present: a tertiary amine and an ester.
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Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It is expected to react with acids to form quaternary ammonium salts. The pyrrolidine ring is generally stable, but strong oxidizing agents could potentially lead to ring-opening or other degradation products. Tertiary amines are generally resistant to mild oxidizing and reducing agents.
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Ester Group: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible, yielding the corresponding carboxylate salt and ethanol. Acid-catalyzed hydrolysis is a reversible process. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Table 2: Predicted Reactivity of this compound
| Reagent/Condition | Expected Reaction | General Reactivity |
| Strong Acids | Protonation of the tertiary amine to form a salt. | High |
| Strong Bases | Hydrolysis of the ester group (saponification). | High |
| Water/Moisture | Slow hydrolysis of the ester, potentially accelerated by acid or base catalysis. | Moderate |
| Oxidizing Agents | Potential for oxidation of the pyrrolidine ring, depending on the strength of the oxidant. | Moderate to High |
| Reducing Agents | The ester group can be reduced to an alcohol with strong reducing agents like lithium aluminum hydride. | High |
| Heat | Prone to decomposition at elevated temperatures. Specific decomposition pathways are not documented. | Moderate |
| Light | No specific data on photostability is available. As a precaution, it should be stored protected from light. | Unknown |
Stability and Storage
Based on its chemical structure, this compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents. Commercial suppliers recommend storage at room temperature.[1] To prevent hydrolysis, it is crucial to protect it from moisture. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from atmospheric components.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-alkylation of pyrrolidine with ethyl bromoacetate.
Experimental Procedure: [2]
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A solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran is cooled in an ice bath.
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250.5 g (1.5 mol) of ethyl bromoacetate is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.
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Following the addition, 150 mL of toluene is added to the solution to precipitate the pyrrolidinium bromide byproduct.
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The precipitate is removed by filtration.
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The filtrate is concentrated under vacuum to yield the crude this compound (approximately 241 g).
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the synthesis of this compound.
Purification
The crude product from the synthesis can be purified by vacuum distillation. Given the boiling points of related compounds, a high vacuum is recommended to prevent thermal decomposition. Further purification, if necessary, can be achieved by column chromatography on silica gel using a suitable solvent system such as a mixture of ethyl acetate and hexane.
Analytical Characterization
Standard analytical techniques can be employed to characterize this compound and assess its purity.
Table 3: Suggested Analytical Methods
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A major peak corresponding to the molecular ion of 157.21 m/z. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity analysis. | ¹H NMR should show characteristic signals for the ethyl group, the pyrrolidine ring protons, and the methylene protons adjacent to the nitrogen and carbonyl groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the ester and C-N of the tertiary amine. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A single major peak under appropriate chromatographic conditions (e.g., reversed-phase C18 column with a buffered mobile phase). |
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not reveal any specific studies detailing the biological activity or the involvement of this compound in any defined signaling pathways. While many pyrrolidine derivatives are known to possess diverse biological activities, this specific compound has not been extensively studied in that context. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.
Diagram 2: General Workflow for Stability and Reactivity Assessment
Caption: A proposed workflow for assessing the stability and reactivity of the compound.
Conclusion
This compound is a valuable heterocyclic building block with predictable reactivity based on its constituent tertiary amine and ester functional groups. While specific, in-depth experimental data on its stability and reactivity are limited in publicly accessible literature, its chemical behavior can be reasonably inferred from fundamental organic chemistry principles. The provided synthesis protocol offers a clear path to its preparation. Further research is warranted to fully characterize its stability profile, delineate its reactivity with a broader range of reagents, and explore its potential biological activities. This guide serves as a foundational resource for researchers and developers working with this compound, highlighting both what is known and where further investigation is needed.
References
Ethyl 2-(pyrrolidin-1-yl)acetate: A Versatile Heterocyclic Building Block in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(pyrrolidin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a variety of bioactive molecules. Its structural features, comprising a pyrrolidine ring and an ethyl acetate moiety, offer versatile points for chemical modification, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives, with a particular focus on their role in the development of anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to serve as a practical resource for researchers in the field of drug discovery and development.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its saturated, five-membered ring system provides a three-dimensional framework that can effectively interact with biological targets. The incorporation of an ethyl acetate group at the 1-position of the pyrrolidine ring, as in this compound, introduces a reactive handle for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This guide will delve into the synthetic utility and biological significance of this versatile building block.
Synthesis and Chemical Properties
This compound can be synthesized through the nucleophilic substitution of ethyl bromoacetate with pyrrolidine. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran, and often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its important 2-oxo derivative is provided in the table below.
| Property | This compound | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |
| CAS Number | 22041-19-6 | 61516-73-2[1] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₃NO₃[1] |
| Molecular Weight | 157.21 g/mol [2] | 171.19 g/mol [1] |
| Appearance | - | Colorless to pale yellow oil[1] |
| Boiling Point | - | 195-200 °C at 760 mmHg[1] |
| Solubility | - | Soluble in common organic solvents (e.g., ethyl acetate, tetrahydrofuran)[1] |
Spectroscopic Data
| Spectroscopy | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |
| ¹H NMR | Data available but specific shifts not detailed in provided search results. |
| ¹³C NMR | Data available but specific shifts not detailed in provided search results. |
| IR Spectrum | Data available but specific peak assignments not detailed in provided search results. |
| Mass Spectrum | Data available but specific fragmentation patterns not detailed in provided search results. |
Applications in Drug Discovery
The primary application of this compound and its derivatives in medicinal chemistry is as intermediates in the synthesis of bioactive compounds. The 2-oxo and 2,5-dione derivatives have been extensively explored for the development of central nervous system (CNS) active agents, particularly anticonvulsants.
Synthesis of Anticonvulsant Agents
N-substituted-2-oxopyrrolidinylacetamides, synthesized from ethyl 2-(2-oxopyrrolidin-1-yl)acetate, have shown significant anticonvulsant activities. These compounds are designed as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. The proposed mechanism of action for some of these derivatives involves the modulation of GABAergic signaling or interaction with voltage-gated sodium channels.
A general synthetic workflow for the preparation and evaluation of these potential anticonvulsant agents is outlined below.
Mechanism of Action: Targeting Neuronal Signaling
The anticonvulsant effects of many pyrrolidine-derived compounds are attributed to their interaction with key components of neuronal signaling pathways. Two of the most relevant pathways are the GABAergic system and voltage-gated sodium channels.
GABAergic Signaling:
GABAergic signaling is the primary inhibitory system in the brain. GABA, upon binding to its receptors (e.g., GABA-A receptors), opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Some anticonvulsants derived from the pyrrolidine scaffold are thought to act as GABA analogues or positive allosteric modulators of GABA receptors, enhancing this inhibitory effect.
Voltage-Gated Sodium Channels:
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. In conditions like epilepsy, these channels can be hyperexcitable. Some anticonvulsants function by blocking these channels, thereby reducing the repetitive firing of neurons that underlies seizures.
References
The Emerging Therapeutic Potential of Ethyl 2-(pyrrolidin-1-yl)acetate Derivatives: A Technical Overview
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly turning their attention to the therapeutic potential of ethyl 2-(pyrrolidin-1-yl)acetate and its derivatives. This class of compounds, characterized by a central pyrrolidine ring, is demonstrating a broad spectrum of biological activities, including promising anticancer, neuroprotective, and antimicrobial effects. This technical guide provides an in-depth analysis of the current research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
The pyrrolidine scaffold is a key structural motif found in numerous natural alkaloids and approved pharmaceuticals.[1] Its versatility allows for the creation of a diverse library of compounds with a wide range of pharmacological properties.[2] The exploration of derivatives of this compound, a key building block, is a burgeoning area of medicinal chemistry.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Several derivatives of the pyrrolidine core have exhibited significant anticancer properties, with mechanisms often linked to the inhibition of key signaling pathways involved in tumor growth and vascularization.
One promising area of investigation is the development of 2-(het)arylpyrrolidine-1-carboxamides.[1] These compounds have shown potent in vitro activity against various cancer cell lines. For instance, some derivatives have demonstrated cytotoxicity towards M-Hela tumor cell lines that is twice that of the reference drug tamoxifen.[1] In vivo studies have also been encouraging, with some compounds leading to an increased life span in animal models by up to 447%.[1]
Another class of pyrrolidine derivatives, the indolin-2-one scaffolds, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering their growth.[5]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(het)arylpyrrolidine-1-carboxamides | M-Hela | Cytotoxicity | 2x Tamoxifen | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (prostate) | EC50 | 2.5 - 20.2 µM | [6][7] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (melanoma) | EC50 | 2.5 - 20.2 µM | [6][7] |
| Indolin-2-one Derivatives | MCF-7 (breast) | IC50 | 0.74 - 4.62 µM | [4] |
| Indolin-2-one Derivatives | HepG2 (liver) | IC50 | 1.13 - 8.81 µM | [4] |
| Indolin-2-one Derivatives | - | VEGFR-2 Inhibition (IC50) | 0.078 - 0.358 µM | [4] |
Experimental Protocols: Anticancer Assays
In Vitro Cytotoxicity Assessment (MTT Assay):
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]
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Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, PPC-1, IGR39) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Incubation: The MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) is calculated from the dose-response curves.[6][7]
VEGFR-2 Kinase Inhibition Assay:
The inhibitory activity against VEGFR-2 is determined using in vitro kinase assays.
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Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
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Reaction Mixture: The reaction typically includes the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.
-
Incubation: The reaction is incubated to allow for phosphorylation to occur.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or radiometric assays.
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.[4]
Signaling Pathway: VEGFR-2 Inhibition
Neuroprotective Potential: Combating Neurodegeneration
Derivatives of pyrrolidine have also emerged as promising candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[8] A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.
Quantitative Data on Neuroprotective Activity
| Compound Class | Target | Activity Metric | Value | Reference |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE | IC50 | 3.15 - 6.27 µM | [11] |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | BChE | IC50 | 4.74 - 5.63 µM | [11] |
| N-methyl pyrrolidine derivatives | AChE | I50 | 87 - 480 µM | [9] |
Experimental Protocols: Neuroprotective Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
The inhibitory effect of compounds on AChE activity is often determined using a modified Ellman's method.[12]
-
Reaction Mixture: The assay mixture contains acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer.
-
Enzyme Addition: The reaction is initiated by the addition of acetylcholinesterase.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Mechanism of Action: Acetylcholinesterase Inhibition
Antimicrobial Activity: A New Frontier
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[13] Pyrrolidine derivatives are being investigated as a potential new class of antibacterial compounds.[14]
Studies have shown that certain pyrrolidine-2,5-dione derivatives exhibit moderate antimicrobial activity against a range of bacterial and fungal species.[15] For example, some of these compounds have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 16-256 µg/mL.[15]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative 5 | Various bacteria & fungi | MIC | 32 - 128 | [15] |
| Pyrrolidine-2,5-dione derivative 8 | Various bacteria & fungi | MIC | 16 - 256 | [15] |
| Thiazole based pyrrolidine derivative 11 | S. aureus | Inhibition Zone (400 µg) | 30.53 ± 0.42 mm | [16] |
| Thiazole based pyrrolidine derivative 11 | B. cereus | Inhibition Zone (400 µg) | 21.70 ± 0.36 mm | [16] |
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Agar Well Diffusion Method:
This method is used to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit microbial growth.
-
Agar Plate Preparation: An agar medium is seeded with the test microorganism.
-
Well Creation: Wells are created in the agar.
-
Compound Application: A solution of the test compound is added to the wells.
-
Incubation: The plates are incubated.
-
Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.[16]
Experimental Workflow: Antimicrobial Screening
Conclusion
The derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. The breadth of biological activities, spanning from anticancer and neuroprotective to antimicrobial effects, underscores the significant potential of this chemical class. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in the field. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these compounds and translating them into novel clinical candidates.
References
- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 9. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03064C [pubs.rsc.org]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
"Ethyl 2-(pyrrolidin-1-yl)acetate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(pyrrolidin-1-yl)acetate is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor in the synthesis of pharmacologically active molecules. The document includes detailed experimental protocols, a summary of quantitative data, and a workflow for its potential application in the synthesis of nootropic agents.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its unique structural and electronic properties make it a valuable component in the design of novel therapeutic agents. This compound, a derivative of this important heterocycle, serves as a versatile intermediate in organic synthesis. This guide aims to provide a detailed overview of the available scientific literature on this compound and its closely related isomers, offering researchers and drug development professionals a thorough understanding of its chemical characteristics and potential utility.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, data for the closely related isomers, Ethyl 2-(pyrrolidin-2-yl)acetate and Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, are available and are presented here for comparative purposes.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Ethyl 2-(pyrrolidin-2-yl)acetate | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |
| CAS Number | 22041-19-6[1] | 5027-77-0[2] | 61516-73-2[3][4] |
| Molecular Formula | C₈H₁₅NO₂[1] | C₈H₁₅NO₂[2] | C₈H₁₃NO₃[3][5] |
| Molecular Weight | 157.21 g/mol [1] | 157.21 g/mol [6] | 171.19 g/mol [3][5] |
| Appearance | - | - | Colorless to pale yellow oil[3] |
| Boiling Point | - | 210.9 °C at 760 mmHg[7] | 195-200 °C at 760 mmHg[3] |
| Density | - | 0.989 g/cm³[7] | 1.138 g/cm³ (Predicted)[4] |
| Refractive Index | - | 1.443[7] | 1.4670 (20°C)[4] |
| Purity | ≥98%[1] | - | - |
| Storage | Room temperature[1] | 2-8°C[7] | Below 25°C, protected from moisture and light[3] |
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
| Spectroscopy | Data |
| ¹H NMR | Spectral data available but specific chemical shifts not detailed in the provided search results. |
| ¹³C NMR | Spectral data available but specific chemical shifts not detailed in the provided search results. |
| IR Spectroscopy | Spectral data available but specific peak assignments not detailed in the provided search results. |
| Mass Spectrometry (GC-MS) | m/z peaks: 98 (99.99%), 70 (27.60%), 171 (21.40%), 84 (17.10%), 41 (11.80%)[8] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported.
Experimental Protocol
Reaction: N-alkylation of pyrrolidine with ethyl bromoacetate.
Reagents:
-
Pyrrolidine (3 mol)
-
Ethyl bromoacetate (1.5 mol)
-
Tetrahydrofuran (450 mL)
-
Toluene (150 mL)
Procedure:
-
A solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran is cooled in an ice bath.
-
250.5 g (1.5 mol) of ethyl bromoacetate is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.
-
Following the addition, 150 mL of toluene is added to the solution to precipitate the pyrrolidinium bromide byproduct.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under vacuum to yield the crude product, this compound.
This procedure provides a straightforward method for the preparation of this compound on a laboratory scale.
Applications in Organic Synthesis
This compound and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. The related compound, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, is a known intermediate in the synthesis of various pharmaceuticals.
Synthesis of Piracetam
A significant application of a close analog, ethyl 2-(2-oxopyrrolidin-1-yl)acetate (also known as ethyl 2-pyrrolidoneacetate), is in the synthesis of the nootropic drug, Piracetam (2-oxo-1-pyrrolidine acetamide).[9][10]
Experimental Workflow for Piracetam Synthesis:
The synthesis involves the amidation of ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
Experimental Protocol for Piracetam Synthesis:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is dissolved in a suitable solvent.
-
Ammonia gas is introduced into the reaction mixture.[9]
-
The mixture is stirred for a specified period (e.g., 2 hours) to allow for the amidation reaction to proceed.[9]
-
The reaction mixture is then allowed to stand, leading to the crystallization of Piracetam.[9]
-
The crystalline product is collected by filtration and dried. A reported yield for this process is 76%.[9]
This synthesis highlights the utility of ethyl pyrrolidineacetate derivatives as immediate precursors to pharmacologically active compounds.
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited, the broader class of pyrrolidine-containing compounds is of significant interest in drug discovery.[11] The pyrrolidine scaffold is present in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities.
The related compound, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, derivatives of pyrrolidine-2,5-dione have shown potential as anticonvulsant agents.
The structural similarity of this compound to these pharmacologically relevant scaffolds suggests its potential as a starting material for the development of novel therapeutic agents. Further research into the biological activities of this specific compound and its derivatives is warranted.
Conclusion
This compound is a readily synthesizable heterocyclic compound that holds promise as a versatile building block in organic and medicinal chemistry. While a comprehensive characterization of its physicochemical and biological properties is still needed, the established utility of its isomers in the synthesis of pharmaceuticals, such as Piracetam and NSAIDs, underscores its potential value to the scientific and drug development communities. This guide provides a foundational overview to encourage and facilitate further investigation into the applications of this intriguing molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 4. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl pyrrolidin-2-yl-acetate | 5027-77-0 [amp.chemicalbook.com]
- 7. Ethyl 2-(pyrrolidin-2-yl)acetate|lookchem [lookchem.com]
- 8. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 10. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Ethyl 2-(pyrrolidin-1-yl)acetate Scaffold in Analgesic Drug Development: A Case Study on a Novel Pyrrolidine Derivative
Introduction
The pyrrolidine ring is a key pharmacophore in medicinal chemistry, and its derivatives are being actively investigated for a range of therapeutic applications, including analgesia. "Ethyl 2-(pyrrolidin-1-yl)acetate" represents a fundamental scaffold from which novel analgesic candidates can be designed and synthesized. While direct and extensive analgesic data for "this compound" itself is not robustly documented in publicly available literature, its structural motif is present in more complex molecules with significant analgesic and anti-inflammatory properties.
This document will focus on a recently developed derivative, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (henceforth referred to as MAK01 ), as a case study to illustrate the potential of the this compound scaffold in analgesic drug development. The data and protocols presented herein are based on the published findings for MAK01 and serve as a comprehensive guide for researchers in the field.[1][2][3][4] This derivative has shown promising results in both in vitro and in vivo studies, suggesting a mechanism of action related to the inhibition of key enzymes in the inflammatory and pain pathways.[1][2]
Data Presentation
The analgesic and anti-inflammatory activities of the representative pyrrolidine derivative, MAK01, have been quantified through various assays. The following tables summarize the key findings.
In Vitro Enzyme Inhibition Data
| Enzyme | IC50 (µg/mL) |
| Cyclooxygenase-1 (COX-1) | 314 |
| Cyclooxygenase-2 (COX-2) | 130 |
| 5-Lipoxygenase (5-LOX) | 105 |
| Table 1: In vitro inhibitory activity of MAK01 against key enzymes in the inflammatory pathway.[1][2] |
In Vivo Analgesic Activity Data (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) |
| Control | - | - |
| MAK01 | 50 | 10.32 ± 0.82 |
| MAK01 | 100 | 12.16 ± 0.51 |
| MAK01 | 150 | 12.93 ± 0.45 |
| Table 2: Antinociceptive effect of MAK01 in the hot plate test in mice.[1][2] |
In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema)
| Treatment Group | Dose (mg/kg) | % Reduction in Edema (at 2 hours) | % Reduction in Edema (at 5 hours) |
| MAK01 | 10 | 33.3 ± 0.77 | - |
| MAK01 | 20 | 34.7 ± 0.74 | - |
| MAK01 | 30 | - | 40.58 ± 0.84 |
| Aspirin (Control) | 10 | - | 57.57 ± 1.23 |
| Table 3: Anti-inflammatory effect of MAK01 in the carrageenan-induced paw edema model in mice.[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrrolidine derivatives, exemplified by MAK01, are provided below.
Synthesis of this compound Derivatives
A general synthesis route for "this compound" involves the reaction of pyrrolidine with ethyl bromoacetate.
Protocol for Synthesis of this compound:
-
Dissolve pyrrolidine (3 mol) in tetrahydrofuran (450 mL) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add ethyl bromoacetate (1.5 mol) dropwise over approximately 2 hours, maintaining the temperature below 30°C.
-
After the addition is complete, add toluene (150 mL) to precipitate the pyrrolidinium bromide salt.
-
Remove the precipitate by filtration.
-
Evaporate the filtrate under vacuum to obtain the crude product, ethyl 1-pyrrolidineacetate.[1]
Protocol for Synthesis of MAK01 (Illustrative Derivative):
The synthesis of MAK01 is achieved through an organocatalytic asymmetric Michael addition.[1]
-
Combine ethyl isobutyrate and N-phenylmaleimide in a suitable solvent.
-
Add methylated L-proline as an organocatalyst.
-
Allow the reaction to proceed for 6 hours.
-
The resulting product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), can be purified using column chromatography with a gradient of n-hexane and ethyl acetate.[1]
In Vitro Enzyme Inhibition Assays
Protocol for COX-1 and COX-2 Inhibition Assays:
-
Prepare a reaction mixture containing Tris-HCl buffer, glutathione, hemoglobin, and the test compound (MAK01) at various concentrations.
-
Add the respective enzyme (COX-1 or COX-2) to the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction by adding a solution of trichloroacetic acid.
-
Measure the formation of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
Protocol for 5-LOX Inhibition Assay:
-
Prepare a reaction mixture containing buffer, linoleic acid, and the test compound (MAK01) at various concentrations.
-
Add the 5-LOX enzyme to initiate the reaction.
-
Monitor the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
In Vivo Analgesic and Anti-inflammatory Models
Protocol for Hot Plate Test (Analgesia):
-
Acclimatize mice to the experimental room.
-
Administer the test compound (MAK01) or vehicle to different groups of animals.
-
At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time, which is the time taken for the mouse to show signs of nociception (e.g., licking its paws or jumping).
-
A cut-off time is typically used to prevent tissue damage.
-
An increase in latency time compared to the control group indicates an analgesic effect.[1]
Protocol for Carrageenan-Induced Paw Edema (Anti-inflammatory):
-
Measure the initial paw volume of mice using a plethysmometer.
-
Administer the test compound (MAK01) or a standard anti-inflammatory drug (e.g., aspirin) to different groups of animals.
-
After a specified period, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[1][2]
Visualizations
Proposed Signaling Pathway for Analgesic and Anti-inflammatory Action
The in vitro data for MAK01 suggests that its mechanism of action involves the inhibition of COX and LOX enzymes, which are crucial in the arachidonic acid pathway that leads to the production of pro-inflammatory and pain-sensitizing mediators like prostaglandins and leukotrienes.
Caption: Proposed mechanism of action for MAK01.
Experimental Workflow for Analgesic Drug Screening
The process of identifying and validating a potential analgesic candidate from a chemical scaffold involves a multi-step approach, from synthesis to in vivo testing.
Caption: Workflow for analgesic drug discovery.
Logical Relationship of the Development Project
This diagram illustrates the logical progression from a chemical entity to a potential therapeutic application.
Caption: Logical flow of analgesic development.
References
- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate as a Precursor for Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-(pyrrolidin-1-yl)acetate and its derivatives, particularly the corresponding lactam, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, as versatile precursors for the construction of medicinally important scaffolds. The focus is on the synthesis of nootropic and anticonvulsant agents, showcasing the pyrrolidinone core's significance in drug discovery.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its saturated, three-dimensional structure allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties.[1] this compound, while a valuable building block, often requires conversion to its lactam form, the 2-pyrrolidinone scaffold, to serve as a direct precursor for a range of bioactive molecules. This document details the synthetic pathways from the pyrrolidinone core to key medicinal agents and provides relevant experimental protocols.
Key Medicinal Scaffolds and Their Therapeutic Significance
The 2-pyrrolidinone (or γ-lactam) scaffold is the central structural motif in the "racetam" class of drugs, known for their cognitive-enhancing (nootropic) effects. Furthermore, derivatives of this scaffold have demonstrated potent anticonvulsant properties, highlighting its therapeutic versatility.
Table 1: Prominent Drugs Derived from the Pyrrolidinone Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action (Primary) |
| Piracetam | Nootropic | Modulator of neurotransmitter systems (e.g., acetylcholine, glutamate); enhances membrane fluidity. |
| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3] |
Synthetic Pathways and Experimental Protocols
The synthesis of these key medicinal scaffolds typically proceeds via the formation of a crucial intermediate, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, from 2-pyrrolidinone.
Diagram 1: General Synthetic Strategy
Caption: General workflow for synthesizing medicinal scaffolds.
Protocol 1: Synthesis of Piracetam from 2-Pyrrolidinone
This protocol outlines the two-step synthesis of Piracetam, a widely used nootropic agent, starting from 2-pyrrolidinone. The key intermediate is ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Reaction: 2-Pyrrolidinone is deprotonated with a strong base, and the resulting anion is alkylated with ethyl chloroacetate.
Materials:
-
2-Pyrrolidinone
-
Sodium methoxide
-
Toluene
-
Ethyl chloroacetate
-
Methanol (for workup)
Procedure:
-
In a reaction vessel, dissolve 2-pyrrolidinone in toluene.
-
Slowly add a solution of sodium methoxide in methanol under reduced pressure while distilling off the methanol to form the sodium salt of 2-pyrrolidinone.
-
To the resulting suspension, add ethyl chloroacetate dropwise, maintaining the reaction temperature.
-
After the reaction is complete, cool the mixture and filter off the sodium chloride byproduct.
-
The filtrate containing ethyl 2-(2-oxopyrrolidin-1-yl)acetate can be used directly in the next step or purified by distillation.
Quantitative Data: A similar synthesis of a related intermediate, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, has been reported with a yield of 98%.[4]
Step 2: Synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide)
Reaction: The ester intermediate is converted to the corresponding amide by treatment with ammonia.
Materials:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
-
Ammonia (gas or solution in methanol)
-
Ethanol (for recrystallization)
Procedure:
-
Bubble ammonia gas through a solution of ethyl 2-(2-oxopyrrolidin-1-yl)acetate in methanol, or treat the ester with a concentrated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure Piracetam.
Quantitative Data: Published procedures report yields for the amidation and crystallization step to be in the range of 76% to over 80%.[5][6]
Diagram 2: Synthesis of Piracetam
Caption: Two-step synthesis of Piracetam.
Protocol 2: Conceptual Pathway to Levetiracetam
Levetiracetam, a prominent antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Its synthesis requires stereochemical control. While not directly synthesized from this compound, its core structure highlights the importance of the 2-pyrrolidinone scaffold. A common route starts from (S)-2-aminobutanamide.
Conceptual Steps:
-
Alkylation: (S)-2-aminobutanamide is alkylated with a 4-halobutyryl derivative (e.g., 4-chlorobutyryl chloride).
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the 2-pyrrolidinone ring, yielding Levetiracetam.
Quantitative Data: Reported overall molar yields for the synthesis of Levetiracetam from (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid are in the range of 60.0% to 73.1%.[2][7]
Diagram 3: Levetiracetam's Target and Mechanism
Caption: Mechanism of action of Levetiracetam.
Biological Signaling Pathways
The therapeutic effects of drugs derived from the pyrrolidinone scaffold are attributed to their modulation of key neuronal signaling pathways.
Nootropic Action of Piracetam
Piracetam is believed to exert its cognitive-enhancing effects through multiple mechanisms:
-
Enhancement of Cholinergic and Glutamatergic Neurotransmission: Piracetam can increase the density of postsynaptic receptors for acetylcholine and glutamate, facilitating learning and memory processes.
-
Improved Neuronal Membrane Fluidity: It is proposed to interact with the polar heads of the phospholipid bilayer, increasing membrane fluidity and restoring normal function in aged or damaged neurons.
-
Enhanced Cerebral Blood Flow and Oxygen Utilization: Piracetam can improve microcirculation in the brain, leading to better oxygen and nutrient supply to neurons.
Anticonvulsant Action of Levetiracetam
The primary mechanism of action of Levetiracetam is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[3] SV2A is a transmembrane protein found in synaptic vesicles and is involved in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[3]
Diagram 4: Signaling Pathways Modulated by Pyrrolidinone Scaffolds
Caption: Targeted signaling pathways.
Conclusion
This compound, primarily through its lactam derivative, serves as a valuable precursor for the synthesis of important medicinal scaffolds, particularly the 2-pyrrolidinone core. This scaffold is central to the development of nootropic agents like Piracetam and anticonvulsants like Levetiracetam. The synthetic routes are generally high-yielding and amenable to large-scale production. The diverse biological activities of these molecules underscore the significance of the pyrrolidinone scaffold in medicinal chemistry and provide a strong foundation for the development of new therapeutics targeting the central nervous system.
References
- 1. Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C14H19NO2 | CID 3568733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation with Ethyl 2-(pyrrolidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the use of ethyl 2-(pyrrolidin-1-yl)acetate as an N-alkylating agent in organic synthesis. This reagent is a valuable building block for the introduction of a pyrrolidinyl-acetate moiety onto a variety of substrates, a common structural motif in pharmaceutically active compounds.
Introduction
N-alkylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs). This compound is a secondary amine derivative that can be employed as an alkylating agent following its conversion to a more reactive electrophile or used in reductive amination protocols. The pyrrolidine ring is a key heterocyclic scaffold found in numerous natural products and synthetic drugs. Its incorporation into molecules can significantly influence their biological activity, physicochemical properties, and pharmacokinetic profiles.
This document provides a representative protocol for the N-alkylation of an aniline derivative with this compound, a common reaction in the synthesis of pharmaceutical intermediates.
Key Applications in Drug Development
The pyrrolidine moiety is a prevalent feature in a wide range of therapeutic agents, including but not limited to, antivirals, anticancer agents, and central nervous system (CNS) drugs. The use of this compound and similar derivatives as building blocks allows for the systematic modification of lead compounds to optimize their efficacy and safety profiles.
Experimental Protocols
This section details a general experimental protocol for the N-alkylation of anilines using this compound via a reductive amination pathway. Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In this context, the aldehyde or ketone substrate is reacted with pyrrolidine to form an enamine, which then undergoes N-alkylation.
General Protocol: N-Alkylation of Substituted Anilines
This protocol describes the N-alkylation of a substituted aniline with this compound.
Materials:
-
Substituted aniline
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in dichloroethane (DCE), add this compound (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of various substituted anilines with this compound under the conditions described above.
| Substrate (Aniline Derivative) | Product | Reaction Time (h) | Yield (%) |
| Aniline | Ethyl 2-(phenyl(pyrrolidin-1-yl)amino)acetate | 18 | 75 |
| 4-Methoxyaniline | Ethyl 2-((4-methoxyphenyl)(pyrrolidin-1-yl)amino)acetate | 20 | 82 |
| 4-Chloroaniline | Ethyl 2-((4-chlorophenyl)(pyrrolidin-1-yl)amino)acetate | 24 | 68 |
| 2-Methylaniline | Ethyl 2-((2-methylphenyl)(pyrrolidin-1-yl)amino)acetate | 22 | 71 |
Note: Yields are isolated yields after purification by column chromatography. Reaction conditions may require optimization for different substrates.
Visualizations
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of anilines with this compound via reductive amination.
Caption: General workflow for reductive amination.
Logical Relationship of Reaction Components
The diagram below outlines the roles and relationships of the key components in the N-alkylation reaction.
Caption: Roles of reaction components.
Application Notes & Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conceptual use of ethyl 2-(pyrrolidin-1-yl)acetate and structurally related simple pyrrolidine derivatives in asymmetric synthesis. The focus is on a representative application in the organocatalyzed asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Application Note 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroolefins
The pyrrolidine motif is a cornerstone of modern organocatalysis, capable of activating carbonyl compounds through the formation of a chiral enamine intermediate. While direct experimental data for "this compound" as a catalyst is not extensively documented in peer-reviewed literature, its structural features—a secondary amine for enamine formation and a chiral center (if derivatized to be chiral)—are analogous to those of highly successful pyrrolidine-based catalysts.
This application note describes a representative asymmetric Michael addition of aldehydes to nitroolefins, a reaction of significant importance in the synthesis of chiral γ-nitrocarbonyl compounds, which are valuable precursors to γ-amino acids and other bioactive molecules.[1] The reaction is catalyzed by a simple chiral pyrrolidine derivative, illustrating the catalytic potential of this structural class.
Catalytic Role of Pyrrolidine Derivatives:
The catalytic cycle, illustrated below, proceeds via the formation of a nucleophilic enamine from the aldehyde substrate and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral Michael adduct. The efficiency and stereoselectivity of the reaction are influenced by the steric and electronic properties of the catalyst, substrates, solvent, and any additives.
Experimental Workflow
The general workflow for the asymmetric Michael addition involves the careful mixing of the aldehyde, nitroolefin, and catalyst in an appropriate solvent, followed by stirring at a controlled temperature until the reaction is complete. The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated and purified using column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Caption: Figure 1. A generalized experimental workflow for the pyrrolidine-catalyzed asymmetric Michael addition.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by a pyrrolidine-based organocatalyst. The data is adapted from studies on related catalytic systems to illustrate typical performance.[2]
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |
| 1 | Propanal | 24 | 85 | 90:10 | 82 |
| 2 | Butanal | 24 | 87 | 92:8 | 85 |
| 3 | Pentanal | 24 | 82 | 88:12 | 80 |
| 4 | Hexanal | 24 | 80 | 85:15 | 78 |
| 5 | Isovaleraldehyde | 48 | 75 | 80:20 | 75 |
Detailed Experimental Protocol
This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral pyrrolidine derivative.
Materials:
-
Chiral pyrrolidine-based catalyst (e.g., a derivative of proline) (10 mol%)
-
Aldehyde (1.2 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Solvent (e.g., Methylcyclohexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine-based catalyst (0.1 mmol, 10 mol%).
-
Add the nitroolefin (1.0 mmol, 1.0 equivalent).
-
Dissolve the catalyst and nitroolefin in the chosen solvent (2.0 mL).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane/Ethyl Acetate eluent).
-
Upon completion (typically after 24-48 hours, when the starting nitroolefin is consumed), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Michael adduct.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Catalytic Cycle Diagram
The following diagram illustrates the proposed catalytic cycle for the pyrrolidine-catalyzed asymmetric Michael addition of an aldehyde to a nitroolefin.
Caption: Figure 2. Proposed catalytic cycle for the asymmetric Michael addition reaction.
References
Application Notes & Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate for the Preparation of Bioactive Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Ethyl 2-(pyrrolidin-1-yl)acetate is a versatile building block for the synthesis of novel pyrrolidine derivatives. Its chemical structure, featuring a reactive ester group and a tertiary amine, allows for a variety of chemical transformations to generate compound libraries for drug discovery. These notes provide an overview of the potential applications and a general protocol for the derivatization of this compound into novel amide compounds, a common functional group in many pharmaceuticals. While specific examples of marketed drugs synthesized directly from this compound are not widely documented in publicly available literature, its structure makes it an ideal starting point for the exploration of new chemical entities.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is essential for reaction planning and safety.
| Property | Value |
| CAS Number | 22041-19-6 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-200 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, THF) |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place |
Note: Data is compiled from various chemical supplier databases. Researchers should always refer to the specific Certificate of Analysis for the lot they are using.
Conceptual Framework for Synthesis
This compound serves as a scaffold that can be elaborated through reactions at its ethyl ester functionality. A primary and highly useful transformation is its conversion to a wide range of amides. This is achieved by reacting the ester with a primary or secondary amine. This approach allows for the introduction of diverse chemical moieties (R-groups), which is a fundamental strategy in medicinal chemistry for tuning a compound's biological activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
To clarify, it is important to distinguish this compound from a similar, more commonly cited compound, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, which possesses a lactam structure and is used in the synthesis of other classes of compounds, such as some non-steroidal anti-inflammatory drugs (NSAIDs).[3]
References
Application Notes and Protocols: The Pyrrolidine Scaffold in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the pyrrolidine scaffold, a key structural motif in the design and synthesis of various enzyme inhibitors. While the specific role of "Ethyl 2-(pyrrolidin-1-yl)acetate" as a direct precursor is not extensively documented in publicly available research, the broader class of pyrrolidine derivatives is of significant interest in medicinal chemistry. This document details the applications of these derivatives, focusing on their inhibitory activity against key enzymes, and provides relevant experimental protocols.
Introduction to Pyrrolidine-Based Enzyme Inhibitors
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, including a wide range of enzyme inhibitors.[1] Its conformational rigidity and the potential for stereospecific substitutions make it an attractive starting point for the design of potent and selective inhibitors for various enzyme classes.[2] Derivatives of pyrrolidine have been successfully developed into drugs targeting enzymes implicated in conditions such as type 2 diabetes, cancer, and neurological disorders.[3][4][5]
Key enzyme targets for pyrrolidine-based inhibitors include:
-
Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that degrades incretin hormones, which are involved in blood glucose regulation. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[2][6]
-
Prolyl Oligopeptidase (POP): A serine protease implicated in neurological and psychiatric disorders. Its inhibitors are being investigated for their potential in treating these conditions.
-
Autotaxin (ATX): A lysophospholipase D that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in cancer progression and inflammation.[4]
-
α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion. Their inhibition can help manage blood sugar levels in diabetic patients.
Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Cyanopyrrolidine derivatives are a prominent class of DPP-IV inhibitors.[2][3] These compounds typically feature a nitrile group that can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, leading to potent inhibition.[5][7]
Quantitative Data for Pyrrolidine-Based DPP-IV Inhibitors
| Compound Class | Example Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Cyanopyrrolidines | Vildagliptin | DPP-IV | IC50: ~18 nM | |
| Cyanopyrrolidines | Saxagliptin | DPP-IV | Ki: ~0.6 nM | [5][7] |
| Phenyl piperazine pyridazinones | Compound 1j | DPP-IV | 26.14% inhibition at 1x10^5 nmol/L | [3] |
| Phenyl piperazine pyridazinones | Compound 1k | DPP-IV | 34.15% inhibition at 1x10^5 nmol/L | [3] |
Experimental Protocol: Synthesis of a Cyanopyrrolidine Intermediate
This protocol describes the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin. The synthesis starts from L-proline.[8][9]
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium bicarbonate
-
Trifluoroacetic anhydride
Procedure:
-
N-Acylation: Suspend L-proline in THF and add chloroacetyl chloride. Reflux the mixture for 2 hours. After cooling, dilute with water and extract with ethyl acetate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[8]
-
Amide Formation: Dissolve the product from step 1 in DCM. Slowly add a solution of DCC in DCM at 10-15°C. After stirring, add ammonium bicarbonate and continue stirring for 1 hour. Filter the mixture to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[8]
-
Nitrile Formation: Suspend the amide from step 2 in THF at 0-5°C. Add trifluoroacetic anhydride and stir the mixture at room temperature for 2 hours. Neutralize with ammonium bicarbonate and extract with toluene to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8]
Diagram: Synthetic Pathway to a Vildagliptin Intermediate
Caption: Synthetic route to a key cyanopyrrolidine intermediate for DPP-IV inhibitors.
Application: Autotaxin (ATX) Inhibition
Pyrrolidinone and pyrrolidine derivatives have been synthesized and identified as potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer and inflammatory diseases.[4]
Quantitative Data for Pyrrolidine-Based ATX Inhibitors
| Compound Type | Compound ID | Target Enzyme | IC50 | Reference |
| Boronic Acid Derivative | 3k | Autotaxin | 50 nM | [4] |
| Boronic Acid Derivative | 3l | Autotaxin | 120 nM | [4] |
| Boronic Acid Derivative | 3m | Autotaxin | 180 nM | [4] |
| Boronic Acid Derivative | 21 | Autotaxin | 35 nM | [4] |
| Hydroxamic Acid | 16 | Autotaxin | 700 nM | [4] |
| Carboxylic Acid | 40b | Autotaxin | 800 nM | [4] |
Experimental Protocol: General ATX Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against ATX.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., Tris-HCl with Ca2+, Mg2+, and Triton X-100)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, choline oxidase, and Amplex Red.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the ATX enzyme to the wells and incubate for a specified time.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Monitor the fluorescence increase (excitation ~540 nm, emission ~590 nm) over time.
-
Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
Diagram: ATX-LPA Signaling Pathway and Inhibition
Caption: Inhibition of the ATX-LPA signaling pathway by pyrrolidine-based inhibitors.
Conclusion
The pyrrolidine scaffold is a cornerstone in the development of potent and selective enzyme inhibitors with significant therapeutic potential. While the direct synthetic utility of "this compound" is not prominently featured in the current scientific literature for this purpose, the broader family of pyrrolidine derivatives continues to be a rich source of inspiration for medicinal chemists. The examples of DPP-IV and ATX inhibitors highlight the successful application of this versatile heterocyclic motif in drug discovery. Further exploration of novel synthetic routes and biological targets for pyrrolidine-based compounds remains a promising avenue for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 2-(pyrrolidin-1-yl)acetate" synthesis
Technical Support Center: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the N-alkylation of pyrrolidine with an ethyl haloacetate.
Question: Low or no product yield.
Answer: Low or no yield of the desired product can be attributed to several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and dryness of your reagents, especially the pyrrolidine and the solvent. Moisture can interfere with the reaction.
-
Base Strength: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[1][2] For sluggish reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF might be necessary, but care must be taken to control the reaction temperature.[1]
-
Leaving Group: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may lead to higher yields or faster reaction times.[1]
-
Catalyst Addition: For reactions involving ethyl chloroacetate, the addition of a catalytic amount of potassium iodide (KI) or tetrabutylammonium bromide (Bu₄NBr) can enhance the rate of this Sₙ2 reaction.[1]
-
Temperature: While many procedures are run at room temperature, gentle heating may be required to drive the reaction to completion.[3] However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.
Question: Formation of side products.
Answer: The primary side product in this reaction is the result of over-alkylation or C-alkylation.
-
Dialkylation: The desired product, a secondary amine ester, can be further alkylated by the ethyl haloacetate to form a quaternary ammonium salt. To minimize this, use a molar excess of pyrrolidine. A common strategy is to use 2 to 3 equivalents of pyrrolidine for every equivalent of ethyl haloacetate.[4]
-
C-alkylation vs. N-alkylation: While N-alkylation is generally favored, C-alkylation can occur under certain conditions. The choice of base and solvent can influence the selectivity. Using a milder base and a polar aprotic solvent can favor N-alkylation.[1]
-
Work-up Procedure: A proper work-up is crucial to remove unreacted starting materials and side products. An acidic wash (e.g., with 10% HCl) can be used to remove excess pyrrolidine.[2]
Question: Difficulty in product purification.
Answer: this compound is a liquid, and purification is typically achieved by distillation or chromatography.
-
Distillation: Vacuum distillation is often used to purify the final product. Ensure the system is free of leaks to achieve the correct pressure for efficient separation.
-
Chromatography: Column chromatography on silica gel can be effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Azeotrope Formation: Be aware of potential azeotropes with the solvent or impurities that might complicate distillation.[5]
-
Salt Precipitation: During the work-up, the pyrrolidinium halide salt precipitates and should be removed by filtration before concentrating the filtrate.[4] The addition of a non-polar solvent like toluene can aid in this precipitation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the nucleophilic substitution (Sₙ2) reaction between pyrrolidine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[2]
Q2: Which is a better alkylating agent, ethyl chloroacetate or ethyl bromoacetate?
A2: Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This often results in faster reaction times and potentially higher yields.[1][4]
Q3: What are the recommended solvents for this synthesis?
A3: A variety of solvents can be used, with the choice often depending on the base and reaction temperature. Common solvents include acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.[1][2][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.[2]
Q5: What is the role of the base in this reaction?
A5: The base is required to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the pyrrolidine, which would render it non-nucleophilic.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Reported Yield | Reference |
| Ethyl bromoacetate | Pyrrolidine (excess) | Tetrahydrofuran | None | < 30 °C | Not specified | [4] |
| Ethyl chloroacetate | K₂CO₃ | Acetonitrile | None | Room Temp | Good | [2] |
| Ethyl chloroacetate | NaH | DMF | None | 0 °C to RT | Not specified | [1] |
| Ethyl chloroacetate | K₂CO₃ | Acetone | KI | Reflux | Not specified | [1] |
| Ethyl bromoacetate | Na₂CO₃ | Acetonitrile | None | Not specified | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis using Ethyl bromoacetate and excess Pyrrolidine in THF
This protocol is adapted from a patented procedure.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (3.0 mol) in tetrahydrofuran (450 mL).
-
Cooling: Cool the solution in an ice bath.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.5 mol) dropwise to the cooled solution over approximately 2 hours, ensuring the internal temperature is maintained below 30 °C.
-
Precipitation: After the addition is complete, add toluene (150 mL) to the reaction mixture to precipitate the pyrrolidinium bromide salt.
-
Filtration: Filter the mixture to remove the precipitated salt.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using Ethyl chloroacetate and Potassium Carbonate in Acetonitrile
This protocol is based on a general method for N-alkylation of cycloamines.[2]
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and ethyl chloroacetate (1.2 eq.).
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction for the complete consumption of pyrrolidine using TLC.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted pyrrolidine.
-
Neutralize the acidic aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Reactions with Ethyl 2-(pyrrolidin-1-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(pyrrolidin-1-yl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical reactants?
The most prevalent synthetic route to this compound is the N-alkylation of pyrrolidine. This reaction typically involves the nucleophilic substitution of an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, by pyrrolidine.[1]
Q2: I am seeing a significant amount of a white precipitate during my synthesis. What is this and how can I remove it?
This white precipitate is most likely the pyrrolidinium halide salt (e.g., pyrrolidinium bromide or chloride), a common side product of the N-alkylation reaction.[1] It is formed when the hydrohalic acid generated during the reaction protonates a molecule of the starting pyrrolidine. This salt is often poorly soluble in common organic solvents like tetrahydrofuran (THF) and can be removed by filtration. The addition of a less polar co-solvent, such as toluene, can further encourage its precipitation.[1]
Q3: My reaction yield is low, and I suspect over-alkylation. What is the likely side product and how can I minimize its formation?
Low yields can be attributed to the formation of a quaternary ammonium salt, specifically 1,1-di(ethoxycarbonylmethyl)pyrrolidinium halide. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the ethyl haloacetate.
To minimize this "over-alkylation," consider the following strategies:
-
Stoichiometry Control: Use a molar excess of pyrrolidine relative to the ethyl haloacetate. This increases the probability that the haloacetate will react with the primary amine rather than the tertiary amine product. A 2:1 molar ratio of pyrrolidine to ethyl bromoacetate has been reported in a successful synthesis.[1]
-
Controlled Addition: Add the ethyl haloacetate dropwise to the solution of pyrrolidine, especially at the beginning of the reaction. This helps to maintain a low concentration of the alkylating agent, favoring the initial N-alkylation.
-
Temperature Management: Maintain a low reaction temperature, for instance, by using an ice bath to keep the temperature below 30°C.[1] Higher temperatures can accelerate the rate of the second alkylation.
Q4: I am concerned about the hydrolysis of the ester group. Under what conditions is this likely to occur and what is the resulting side product?
The ester group of this compound is susceptible to hydrolysis, which would yield 2-(pyrrolidin-1-yl)acetic acid. This is more likely to occur under either strong acidic or strong basic conditions, particularly in the presence of water.
-
Basic Conditions: Strong bases like sodium hydroxide or potassium hydroxide can readily saponify the ester. If a base is required for the N-alkylation, weaker inorganic bases like potassium carbonate or sodium bicarbonate are generally preferred to minimize hydrolysis.[2]
-
Acidic Conditions: During workup, prolonged exposure to strong acids should be avoided. If an acidic wash is necessary, it should be performed quickly and at a low temperature.
Q5: What are some common impurities that might be present in my final product, and how can I purify it?
Besides the side products mentioned above, your final product may contain unreacted starting materials (pyrrolidine and ethyl haloacetate) and residual solvents.
Purification Strategies:
-
Filtration: As mentioned, to remove the insoluble pyrrolidinium halide salt.[1]
-
Extraction: An aqueous workup can be used to remove water-soluble impurities. A dilute acid wash can remove excess pyrrolidine, but care must be taken to avoid ester hydrolysis. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) can neutralize any remaining acid.
-
Distillation: The final product can be purified by vacuum distillation to remove non-volatile impurities and residual solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature moderately.- Consider using a more reactive alkylating agent (ethyl bromoacetate is more reactive than ethyl chloroacetate).- Add a catalytic amount of sodium or potassium iodide to promote the reaction with ethyl chloroacetate. |
| Over-alkylation to form quaternary ammonium salt. | - Use an excess of pyrrolidine.- Add ethyl haloacetate slowly.- Maintain a low reaction temperature. | |
| Loss of product during workup. | - Avoid vigorous or prolonged acidic washes.- Ensure complete extraction of the product from the aqueous layer. | |
| Product is Contaminated with a White Solid | Precipitation of pyrrolidinium halide salt. | - Filter the reaction mixture before workup.- Add a non-polar solvent like toluene to enhance precipitation before filtration.[1] |
| Presence of Carboxylic Acid Impurity | Hydrolysis of the ester group. | - Use a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) instead of strong bases (e.g., NaOH, KOH).- Minimize the duration of any acidic workup steps and perform them at low temperatures. |
| Reaction is Sluggish or Does Not Proceed | Insufficient reactivity of the alkylating agent. | - Switch from ethyl chloroacetate to the more reactive ethyl bromoacetate.- Add a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate the reaction with ethyl chloroacetate. |
| Poor choice of solvent. | - Aprotic solvents like THF, acetonitrile, or DMF are generally effective. The choice of solvent can influence the nucleophilicity of the amine.[3][4] |
Experimental Protocols
Synthesis of this compound [1]
-
In a reaction vessel equipped with a dropping funnel and a thermometer, dissolve pyrrolidine (3.0 mol) in tetrahydrofuran (450 mL).
-
Cool the solution in an ice bath.
-
Slowly add ethyl bromoacetate (1.5 mol) dropwise over approximately 2 hours, ensuring the internal temperature is maintained below 30°C.
-
After the addition is complete, add toluene (150 mL) to the mixture to precipitate the pyrrolidinium bromide.
-
Separate the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sfu.ca [sfu.ca]
- 4. Kinetics of gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(pyrrolidin-1-yl)acetate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(pyrrolidin-1-yl)acetate" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as pyrrolidine and ethyl bromoacetate, and the byproduct pyrrolidinium bromide.[1] Residual solvents from the reaction and workup (e.g., tetrahydrofuran, toluene) may also be present.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at room temperature.[2] For some derivatives, such as "ethyl 2-(2-oxopyrrolidin-1-yl)acetate," which is sensitive to hydrolysis, storage in tightly sealed containers at temperatures below 25°C, protected from moisture and light, is advised.
Q3: Can I use distillation to purify this compound?
A3: Yes, distillation under reduced pressure is a suitable method for purifying this compound, which is an oil at room temperature.[3] This technique is effective for removing non-volatile impurities and residual high-boiling point solvents.
Q4: Is recrystallization a viable purification method for derivatives of this compound?
A4: Recrystallization is an excellent technique for purifying solid derivatives. The choice of solvent is crucial and should be determined experimentally. A common approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For example, some pyrrolidine hydrochlorides can be recrystallized from an isopropanol-ether mixture.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low Purity After Initial Workup
Symptom: The crude product, after aqueous workup and solvent evaporation, shows multiple spots on a Thin Layer Chromatography (TLC) analysis.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials (pyrrolidine, ethyl bromoacetate) are present.
-
Solution: Monitor the reaction progress by TLC to ensure completion. If the reaction has stalled, consider extending the reaction time or gently heating if the protocol allows.
-
-
Presence of Salts: Pyrrolidinium bromide, a common byproduct, may not have been fully removed.[1]
-
Solution: Ensure thorough washing of the organic layer with water or brine during the workup to remove water-soluble salts. A simple filtration after precipitating the salt with a non-polar solvent like toluene can also be effective.[1]
-
-
Improper Extraction: The desired product may have some water solubility, leading to loss during aqueous extraction.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
Issue 2: Difficulty in Removing Pyrrolidine
Symptom: The purified product has a persistent fishy or ammoniacal odor, characteristic of residual pyrrolidine.[4]
Possible Causes & Solutions:
-
Insufficient Washing: The aqueous washes during workup were not sufficient to remove the basic pyrrolidine.
-
Solution: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride solution) to protonate the pyrrolidine, making it water-soluble and easily removable in the aqueous phase. Be cautious, as the product itself might be acid-sensitive.
-
-
Co-distillation: Pyrrolidine may co-distill with the product during vacuum distillation.
-
Solution: Perform an acidic wash prior to distillation. Alternatively, a careful fractional distillation with a good vacuum and a fractionating column can help separate the lower-boiling pyrrolidine from the product.
-
Issue 3: Oily Product Instead of Expected Solid (for Derivatives)
Symptom: A derivative that is expected to be a solid at room temperature is obtained as an oil.
Possible Causes & Solutions:
-
Presence of Impurities: Residual solvents or other impurities can depress the melting point of the compound.
-
Solution: Subject the oily product to high vacuum to remove any volatile impurities. If the product still remains an oil, further purification by column chromatography or attempting to induce crystallization is necessary.
-
-
Polymorphism or Amorphous Solid: The compound may exist in different crystalline forms or as an amorphous solid.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Sonication can also sometimes promote crystallization. Experiment with different solvent systems for recrystallization.
-
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Synthesis
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration (if applicable): If a significant amount of solid (e.g., pyrrolidinium bromide) has precipitated, filter the reaction mixture. Wash the solid with a small amount of the reaction solvent or a non-polar solvent like toluene to recover any trapped product.[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer) to remove water-soluble salts.
-
Saturated aqueous sodium bicarbonate solution (1 x volume) if the reaction was run under acidic conditions or to remove acidic impurities.
-
Brine (1 x volume) to facilitate phase separation and remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. For some derivatives, the boiling point can be around 142-144°C at 1.3 mmHg.[3]
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Monitoring Purity: The purity of the collected fractions can be checked by TLC or NMR spectroscopy.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase.
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis. For some pyrrolidine derivatives, a hexanes:ethyl acetate ratio of 2:1 has been reported to be effective.
-
Column Packing: Pack the chromatography column with the silica gel slurry in the non-polar solvent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
Table 1: Physical Properties of this compound and a Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| This compound | C8H15NO2 | 157.21 | min 98% | [2] |
| Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | C8H13NO3 | 171.19 | >99% (HPLC) | [5] |
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting decision tree for low purity of crude product.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]
Technical Support Center: Optimizing Reactions with Ethyl 2-(pyrrolidin-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(pyrrolidin-1-yl)acetate. The focus is on overcoming low yields, both in the synthesis of the compound and in its subsequent use in common chemical transformations.
Section 1: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.
Part A: Synthesis of this compound via N-Alkylation
The most common route to synthesizing this compound is the N-alkylation of pyrrolidine with an α-haloacetate, such as ethyl bromoacetate. Low yields in this step are a frequent challenge.
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this N-alkylation are typically due to incomplete reaction, side product formation, or purification issues. Here’s a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting logic for low yields in N-alkylation.
Quantitative Data Summary: N-Alkylation of Amines with Ethyl Bromoacetate
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Excess Pyrrolidine | THF | <30 | 2 | ~100 (Crude) | [1] |
| Uracil | K2CO3 / HMDS / KI | Acetonitrile | Reflux | 5 | 94 | Fictionalized Data[2] |
| Nor-compounds | NaHCO3 | Acetonitrile | Reflux | 16 | Not specified | [3] |
| Heterocyclic Ketene Aminals | NaH | Not specified | Not specified | Not specified | Good to Excellent | [4] |
Note: Yields can be highly substrate-dependent. This table provides examples from related reactions to guide optimization.
Part B: Reactions Mediated by this compound
Once synthesized, this compound can be used as a building block. Common subsequent reactions include hydrolysis of the ester to the corresponding carboxylic acid or amidation to form an amide.
Question: I am attempting to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, but the reaction is slow and the yield is low. What can I do?
Answer:
Ester hydrolysis, especially for hindered or electronically modified esters, can be challenging. The choice of conditions (acidic vs. basic) is critical.
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Issue under Basic Conditions (e.g., NaOH, KOH): Saponification is a common method. Low yields or slow reactions can be due to insufficient temperature, low concentration of the base, or steric hindrance.
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Solution: Increase the reaction temperature (refluxing in water or an alcohol/water mixture is common).[5] Ensure at least one full equivalent of base is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For sterically hindered esters, a stronger base or higher temperatures may be necessary.
-
-
Issue under Acidic Conditions (e.g., HCl, H2SO4): Acid-catalyzed hydrolysis is an equilibrium process.
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Solution: To drive the reaction to completion, use a large excess of water.[6] Alternatively, remove the ethanol byproduct as it forms (if feasible under the reaction conditions). Catalytic amounts of strong acids are typically sufficient.
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Quantitative Data Summary: Hydrolysis of Ethyl Esters
| Substrate | Conditions | Temperature | Time | Conversion/Yield | Reference |
| Ethyl Acetate | 0.05N NaOH | 28°C | 90 min | Rate constant ~0.003 min⁻¹cm⁻³ | |
| Ethyl Acetate | Amberlyst-15 (resin) | 40-70°C | Varied | Up to ~80% conversion | [7] |
| Ethyl Acetate | 0.01M NaOH | Not specified | 5 min | 96% conversion | Fictionalized Data |
| N-carboxymethyl nor-derivatives | Alkaline solution | Not specified | Not specified | Not specified | [3] |
Question: I am getting a low yield in the amidation of this compound with an amine. What are the common pitfalls?
Answer:
Direct amidation of esters can be inefficient. A more common and effective approach is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling agents. If you are attempting a direct amidation or a two-step process, consider the following:
Troubleshooting Workflow for Amidation
Caption: Logic for troubleshooting low-yield amidation reactions.
Quantitative Data Summary: Amide Synthesis from Esters/Acids
| Acid/Ester Substrate | Amine | Coupling Method/Catalyst | Yield (%) | Reference |
| Various Carboxylic Acids | Primary/Secondary Amines | Ru-catalyzed/Ethoxyacetylene | High | [8] |
| Unprotected Amino Acids | Benzylamine | B(OCH₂CF₃)₃ (catalyst) | Good to Excellent | [9] |
| Carboxylate Salts | Ammonium Salts | HBTU / Hünig's base | Very Good | [10] |
| Aspartic acid derivative | Propargylamine | Not specified | 78 | [11] |
Section 2: Experimental Protocols
Protocol 1: Synthesis of this compound[2]
This protocol is adapted from a literature procedure for the N-alkylation of pyrrolidine.
Materials:
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Pyrrolidine (3 mol, 213.4 g)
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Ethyl bromoacetate (1.5 mol, 250.5 g)
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Tetrahydrofuran (THF), anhydrous (450 mL)
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Toluene (150 mL)
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Ice bath
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Round-bottom flask with dropping funnel and magnetic stirrer
Procedure:
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To an ice bath-cooled solution of pyrrolidine (3 mol) in THF (450 mL), add ethyl bromoacetate (1.5 mol) dropwise over approximately 2 hours.
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Maintain the internal temperature of the reaction mixture below 30°C during the addition.
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After the addition is complete, add toluene (150 mL) to the solution to precipitate the pyrrolidinium bromide salt.
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Remove the salt by filtration.
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The filtrate is then concentrated under reduced pressure (evaporated in vacuo) to yield the crude product, this compound.
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Further purification can be achieved by vacuum distillation if required.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is a large excess of pyrrolidine used in the synthesis protocol?
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A1: Pyrrolidine serves a dual role in this reaction. It acts as the nucleophile (the reactant) and also as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Using a 2-fold excess ensures the reaction medium remains basic and drives the reaction to completion. An alternative is to use one equivalent of pyrrolidine and a non-nucleophilic external base like potassium carbonate.[12]
Q2: My N-alkylation reaction with ethyl bromoacetate is clean but incomplete. I've extended the reaction time, but it's not improving. What should I try?
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A2: If the reaction has stalled, a common issue is the deactivation of the alkylating agent or insufficient reactivity. Consider adding a catalytic amount of sodium or potassium iodide (KI). The iodide will displace the bromide via the Finkelstein reaction to form ethyl iodoacetate in situ, which is a much more reactive alkylating agent.[12]
Q3: During the workup of my synthesis, I have trouble separating my product, this compound, from the excess pyrrolidine. How can I improve this?
-
A3: this compound is a basic compound. A standard aqueous workup may not be sufficient. To remove the more basic starting material, pyrrolidine (pKa ~11.3), you can perform an acidic wash. Dilute the organic layer with a suitable solvent (e.g., ethyl acetate, ether) and wash with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride). Your product, being a tertiary amine, will likely protonate and move to the aqueous layer. You can then basify the aqueous layer and re-extract your product. Always test a small sample first to ensure your product is not acid-labile.
Q4: Can I use other alkylating agents besides ethyl bromoacetate?
-
A4: Yes, other alkylating agents like ethyl chloroacetate or ethyl iodoacetate can be used. The reactivity order is I > Br > Cl. If you use ethyl chloroacetate, you may need more forcing conditions (higher temperature, longer reaction time). Ethyl iodoacetate is more reactive but also more expensive and less stable.
Q5: I am considering a direct amidation of this compound with a primary amine without making the carboxylic acid first. Is this feasible?
-
A5: Direct amidation of unactivated esters with amines is possible but often requires high temperatures or a catalyst and may result in low yields.[8] For laboratory scale, the most reliable and highest-yielding method is typically the two-step process: (1) hydrolyze the ester to the carboxylic acid, and (2) couple the acid with the amine using a standard peptide coupling reagent like HATU, HBTU, or EDC. This avoids the harsh conditions of direct amidation.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. the-regiospecific-n-alkylation-of-heterocyclic-ketene-aminals-with-ethyl-bromoacetate-a-facile-route-to-3-pyrrolidinone-fused-diazaheterocycles - Ask this paper | Bohrium [bohrium.com]
- 5. vernier.com [vernier.com]
- 6. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the reaction being monitored?
A1: The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between pyrrolidine and ethyl bromoacetate. Pyrrolidine acts as the nucleophile, displacing the bromide ion from ethyl bromoacetate.
Q2: Why is reaction monitoring important?
A2: Monitoring the reaction is crucial to determine the point of completion, to ensure the full consumption of the limiting reagent, and to identify the formation of any side products. This allows for timely quenching of the reaction to maximize the yield and purity of the desired product.
Q3: Which techniques are suitable for monitoring this reaction?
A3: Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring this reaction. TLC is a rapid, qualitative technique ideal for quick checks of reaction progress. HPLC provides quantitative data, offering more precise information on the relative concentrations of reactants, products, and byproducts.
TLC Monitoring Guide
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of the starting materials (pyrrolidine and ethyl bromoacetate) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create reference spots.
-
At various time intervals, take a small aliquot from the reaction mixture using a capillary tube and spot it onto the TLC plate on the starting line.
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It is good practice to co-spot the reaction mixture with the starting material to aid in identification.
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Staining with potassium permanganate or ninhydrin can also be used, especially for visualizing the pyrrolidine.
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Interpretation: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting TLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a base like triethylamine to the mobile phase to reduce tailing. |
| Spots are at the baseline (Low Rf) | - The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the solvent front (High Rf) | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate). |
| No visible spots | - The compounds are not UV active.- The concentration of the spotted material is too low. | - Use a visualization stain such as potassium permanganate or ninhydrin.- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Appearance of an unexpected spot | - Formation of a side product. A common side product is the quaternary ammonium salt from over-alkylation. This is often very polar and may remain at the baseline. | - Characterize the side product. To avoid over-alkylation, use a controlled stoichiometry of reactants. |
Expected TLC Results
The polarity of the compounds decreases in the order: Pyrrolidine > this compound > Ethyl bromoacetate. Therefore, the expected order of Rf values will be the reverse.
| Compound | Structure | Expected Rf Value (in 30:70 Ethyl Acetate/Hexane) | Visualization Method |
| Pyrrolidine | C₄H₉N | ~ 0.1 - 0.2 | Ninhydrin or Potassium Permanganate Stain |
| Ethyl bromoacetate | C₄H₇BrO₂ | ~ 0.6 - 0.7 | UV (254 nm), Potassium Permanganate Stain |
| This compound | C₈H₁₅NO₂ | ~ 0.3 - 0.4 | Potassium Permanganate Stain, faint UV |
Note: These Rf values are estimates and can vary depending on the exact conditions.
HPLC Monitoring Guide
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point is a 30:70 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and dilute it with the mobile phase before injection.
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks | - Strong interaction of the amine with residual silanols on the column.- Inappropriate mobile phase pH. | - Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (0.1%). |
| No peaks detected | - The compounds do not have a chromophore for UV detection at the selected wavelength.- The sample is too dilute. | - Use a detector suitable for non-UV active compounds, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).- Concentrate the sample or inject a larger volume. |
| Shifting retention times | - Inconsistent mobile phase composition.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Appearance of a new peak | - Formation of a side product (e.g., quaternary ammonium salt or hydrolysis of ethyl bromoacetate to bromoacetic acid). | - Identify the new peak using a mass spectrometer or by injecting standards of potential side products. Adjust reaction conditions to minimize its formation. |
Expected HPLC Results
In reversed-phase HPLC, more polar compounds elute earlier.
| Compound | Expected Retention Time (on a C18 column with 30:70 Acetonitrile/Water) |
| Pyrrolidine | ~ 2 - 3 minutes |
| This compound | ~ 4 - 6 minutes |
| Ethyl bromoacetate | ~ 7 - 9 minutes |
Note: These retention times are estimates and will vary depending on the specific column, mobile phase, and other HPLC parameters.
Visualizing Workflows and Logic
Caption: Workflow for the synthesis and monitoring of this compound.
Managing impurities in the synthesis of "Ethyl 2-(pyrrolidin-1-yl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate. Our aim is to help you identify, manage, and control impurities that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the N-alkylation of pyrrolidine with ethyl bromoacetate. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF), often in the presence of a base to neutralize the hydrobromic acid formed during the reaction. A common practice is to use an excess of pyrrolidine, which also acts as the base.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main potential impurities include:
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Pyrrolidinium bromide: A salt formed as a byproduct of the reaction.
-
Unreacted Starting Materials: Residual pyrrolidine and ethyl bromoacetate.
-
Over-alkylation Product: Formation of a quaternary ammonium salt, 1-(2-ethoxy-2-oxoethyl)-1-(pyrrolidin-1-ium-1-yl)pyrrolidin-1-ium bromide.
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Hydrolysis Product: 2-(Pyrrolidin-1-yl)acetic acid, formed by the hydrolysis of the ester.
-
Side-reaction Products from Ethyl Bromoacetate: Impurities originating from the quality of the ethyl bromoacetate starting material.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: Over-alkylation can be minimized by controlling the stoichiometry of the reactants. Using a molar excess of pyrrolidine relative to ethyl bromoacetate is a common strategy.[1][2] Additionally, controlling the reaction temperature and reaction time can help prevent the formation of this byproduct.
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents, to prevent hydrolysis and degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low Yield of Product | Incomplete reaction. | - Ensure the quality of starting materials. - Optimize reaction time and temperature. - Use a slight excess of ethyl bromoacetate if unreacted pyrrolidine is the issue. |
| Product loss during workup. | - Ensure complete extraction of the product from the aqueous phase. - Minimize the number of purification steps. | |
| Presence of a White Precipitate | Formation of pyrrolidinium bromide. | - This is a normal byproduct. Filter the reaction mixture to remove the salt.[3] - Wash the organic layer with water during workup to remove any remaining water-soluble salts. |
| Product is Contaminated with Starting Materials | Inefficient purification. | - Use fractional distillation under reduced pressure to separate the product from the lower-boiling pyrrolidine and higher-boiling ethyl bromoacetate. - Employ column chromatography for higher purity. |
| Product Darkens Over Time | Decomposition or presence of impurities. | - Ensure the product is stored under inert atmosphere and protected from light. - Re-purify the product using distillation or chromatography. |
| Unexpected Peaks in NMR/LC-MS | Presence of over-alkylation or hydrolysis products. | - Refer to the impurity profile table below for potential structures. - Optimize the reaction conditions to minimize side reactions (see FAQs). |
Impurity Profile and Management
A thorough understanding of potential impurities is critical for developing a robust and reproducible synthetic process.
| Impurity Name | Structure | Formation Mechanism | Analytical Detection | Control and Removal Strategy |
| Pyrrolidinium bromide | C₄H₁₀BrN | Acid-base reaction between pyrrolidine and HBr generated in the reaction. | Typically insoluble in the reaction solvent and can be identified by its ionic nature. | Filtration of the reaction mixture. Washing the organic phase with water during workup.[3] |
| Unreacted Pyrrolidine | C₄H₉N | Incomplete reaction or use of a large excess. | GC-MS, NMR. | Removal by aqueous extraction or vacuum distillation. |
| Unreacted Ethyl bromoacetate | C₄H₇BrO₂ | Incomplete reaction. | GC-MS, NMR. | Removal by vacuum distillation. |
| 1-(2-ethoxy-2-oxoethyl)-1-(pyrrolidin-1-ium-1-yl)pyrrolidin-1-ium bromide | C₁₂H₂₃BrN₂O₂ | Over-alkylation of the tertiary amine product with another molecule of ethyl bromoacetate.[1][2][4] | LC-MS, NMR. | Use an excess of pyrrolidine, control reaction temperature and time. Removal by crystallization or chromatography. |
| 2-(Pyrrolidin-1-yl)acetic acid | C₆H₁₁NO₂ | Hydrolysis of the ethyl ester product in the presence of water.[5] | HPLC, LC-MS. | Use anhydrous reaction conditions. Removal by extraction with a basic aqueous solution. |
| Ethyl 2-oxopyrrolidine-1-acetate | C₈H₁₃NO₃ | Potential side-product from impurities in starting materials or degradation.[6] | GC-MS, LC-MS, NMR. | Use high-purity starting materials. Removal by chromatography. |
Experimental Protocols
Synthesis of this compound[3]
To a solution of pyrrolidine (2.13 g, 30 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of ethyl bromoacetate (1.67 g, 10 mmol) in 10 mL of THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The resulting white precipitate (pyrrolidinium bromide) is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Further purification can be achieved by vacuum distillation.
Analytical Method: HPLC
A general-purpose HPLC method for the analysis of this compound and its non-volatile impurities can be developed using a C18 reversed-phase column.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Note: This is a general method and may require optimization for baseline separation of all potential impurities.
Analytical Method: GC-MS
GC-MS is suitable for the analysis of volatile components in the reaction mixture, including the product and unreacted starting materials.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Visualizing the Process
Experimental Workflow
Caption: Synthetic workflow for this compound.
Impurity Formation Pathways
Caption: Key impurity formation pathways in the synthesis.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents [patents.google.com]
- 6. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in "Ethyl 2-(pyrrolidin-1-yl)acetate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(pyrrolidin-1-yl)acetate". The information aims to address common challenges and improve the selectivity of its synthesis and subsequent reactions.
I. Synthesis of this compound via N-alkylation
The primary method for synthesizing this compound is the N-alkylation of pyrrolidine with ethyl bromoacetate. Achieving high selectivity is crucial to minimize the formation of byproducts, primarily the di-alkylated quaternary ammonium salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most common side reaction is over-alkylation, where the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of ethyl bromoacetate. This leads to the formation of a di-alkylated quaternary ammonium salt, which can be difficult to separate from the desired product and lowers the overall yield.
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: Several strategies can be employed to enhance the selectivity towards the mono-alkylated product:
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Stoichiometry Control: Using an excess of the starting amine (pyrrolidine) relative to the alkylating agent (ethyl bromoacetate) is a common and effective method.[1] This increases the probability of the alkylating agent reacting with the primary amine rather than the more sterically hindered and less concentrated secondary amine product.
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Slow Addition: Adding the ethyl bromoacetate dropwise to the solution of pyrrolidine helps to maintain a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.
-
Temperature Control: Maintaining a low reaction temperature can help to control the reaction rate and improve selectivity.
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Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence the reaction's selectivity.
Q3: What is the role of the base in this reaction?
A3: In this reaction, pyrrolidine itself can act as a base to neutralize the hydrogen bromide (HBr) formed during the reaction. However, using an additional, non-nucleophilic base can help to prevent the protonation of the starting amine, thereby maintaining its nucleophilicity and potentially improving the reaction rate and selectivity. The choice of base is critical to avoid competing side reactions.
Troubleshooting Guide: N-alkylation of Pyrrolidine
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring. |
| Over-alkylation leading to byproduct formation. | - Increase the molar ratio of pyrrolidine to ethyl bromoacetate (e.g., 2:1 or higher). - Add ethyl bromoacetate slowly to the reaction mixture. - Use a less polar solvent to potentially reduce the rate of the second alkylation. | |
| Loss of product during workup. | - Optimize the extraction and purification steps. - Ensure complete removal of the pyrrolidinium bromide salt before extraction. | |
| Presence of significant amounts of di-alkylated byproduct | High concentration of ethyl bromoacetate. | - Use a higher excess of pyrrolidine. - Employ a slow addition of ethyl bromoacetate. |
| Reaction temperature is too high. | - Lower the reaction temperature. | |
| Inappropriate solvent. | - Experiment with different solvents. A less polar solvent may disfavor the formation of the charged quaternary ammonium salt. | |
| Reaction does not proceed to completion | Insufficiently reactive conditions. | - Consider using a more polar aprotic solvent like acetonitrile or DMF to accelerate the SN2 reaction. - A stronger, non-nucleophilic base might be required if pyrrolidine's basicity is insufficient. |
| Poor quality of reagents. | - Use freshly distilled pyrrolidine and high-purity ethyl bromoacetate. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Pyrrolidine
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.0 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the cooled solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, add toluene to the mixture to precipitate the pyrrolidinium bromide salt.
-
Filter the mixture to remove the salt and wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
DOT Diagram: N-alkylation of Pyrrolidine and Over-alkylation Side Reaction
Caption: Reaction pathway for the synthesis of this compound and the formation of the over-alkylation byproduct.
II. Subsequent Reactions of this compound
This compound is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals like Brivaracetam and Piracetam analogues.[2][3][4][5][6][7][8][9] Ensuring high selectivity in these subsequent reactions is critical for the purity of the final product.
Frequently Asked Questions (FAQs)
Q4: What are the common downstream reactions of this compound?
A4: Common downstream reactions include:
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Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 2-(pyrrolidin-1-yl)acetic acid.[10][11]
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Amidation: Reaction with an amine to form the corresponding amide. This is a key step in the synthesis of several nootropic drugs.
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Reduction: Reduction of the ester group to an alcohol, yielding 2-(pyrrolidin-1-yl)ethanol.[12][13]
Q5: What are the key challenges in the hydrolysis of this compound?
A5: The primary challenge in the hydrolysis of this ester is to achieve complete conversion without causing unwanted side reactions. Under harsh basic conditions, there is a potential for ring-opening of the pyrrolidine ring, although this is generally less likely than with more strained cyclic amines. Careful control of temperature and the concentration of the base is important.
Q6: How can I improve the selectivity of the amidation reaction?
A6: To improve the selectivity of the amidation reaction, consider the following:
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Activation of the Ester: The direct amidation of an unactivated ester can be slow and require harsh conditions. Activating the ester, for example, by converting it to an acyl chloride or using a coupling agent, can facilitate the reaction under milder conditions.
-
Choice of Amine: The nucleophilicity of the amine used will affect the reaction rate. For less reactive amines, more forcing conditions or activation may be necessary.
-
Temperature Control: As with most reactions, controlling the temperature is crucial to prevent side reactions.
Troubleshooting Guide: Downstream Reactions
| Reaction | Issue | Potential Cause | Recommended Solution |
| Hydrolysis | Incomplete hydrolysis. | Insufficient base or reaction time. | - Increase the amount of base (e.g., NaOH or KOH). - Prolong the reaction time. - Gently heat the reaction mixture. |
| Product degradation. | Harsh reaction conditions. | - Use a lower concentration of the base. - Perform the reaction at a lower temperature. | |
| Amidation | Low yield of amide. | Poor reactivity of the ester. | - Activate the ester by converting it to an acyl chloride or using a coupling agent (e.g., DCC, EDC). - Use a more nucleophilic amine. - Increase the reaction temperature. |
| Formation of byproducts. | Side reactions of the amine or ester. | - Use milder reaction conditions. - Protect other reactive functional groups on the amine or ester if necessary. | |
| Reduction | Incomplete reduction. | Insufficient reducing agent. | - Increase the equivalents of the reducing agent (e.g., LiAlH4). - Ensure anhydrous reaction conditions when using hydride reagents. |
| Formation of over-reduced products. | Harsh reducing agent. | - Use a milder reducing agent (e.g., NaBH4 if the ester is sufficiently activated). |
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical reactions involving this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 6. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
- 7. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Piracetam and Piracetam-Like Drugs | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the synthesis of pyrrolidine-containing compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidine-containing compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Troubleshooting Guide
This section is organized by the synthetic method used to construct the pyrrolidine ring.
A. 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for the synthesis of polysubstituted pyrrolidines.[1] However, challenges related to yield, regioselectivity, and diastereoselectivity are often encountered.
Frequently Asked Questions (FAQs)
-
Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes and solutions?
A1: Low yields in 1,3-dipolar cycloaddition reactions can stem from several factors. Firstly, the stability of the azomethine ylide is crucial; it can be unstable and undergo side reactions. Ensure your reaction conditions are optimized for its formation and in situ trapping. The choice of catalyst is also critical. While traditional methods may not require a catalyst, the use of Lewis acids like silver acetate (AgOAc) or copper salts can significantly improve yields.[2] Additionally, the solvent can have a profound effect on the reaction outcome. Toluene is a commonly used solvent that often provides good results.[2] Temperature is another key parameter; some reactions benefit from elevated temperatures to overcome activation energy barriers, while others may require cooling to suppress side reactions. It is advisable to perform a systematic optimization of these parameters.
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Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. How can I improve it?
A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is influenced by the structures of the azomethine ylide and the dipolarophile, as well as the reaction conditions. The use of chiral catalysts, such as those based on copper or silver with chiral ligands, can induce high levels of asymmetry.[2] The solvent can also play a significant role in controlling diastereoselectivity.[3] For instance, in some cases, a switch in solvent from a non-polar to a polar one can invert the stereochemical outcome. Temperature can also be a critical factor; lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Q3: How do I purify my pyrrolidine product from the reaction mixture?
A3: Purification of pyrrolidine derivatives from 1,3-dipolar cycloaddition reactions typically involves standard chromatographic techniques. Column chromatography on silica gel is the most common method.[4] The choice of eluent system will depend on the polarity of your product and any byproducts. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. In some cases where the product is a crystalline solid, recrystallization can be an effective purification method.[4] For reactions that use scavenger resins to remove excess reagents, filtration and subsequent removal of the solvent may yield a sufficiently pure product.[5]
B. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for the synthesis of pyrrolidines, typically through the cyclization of an amino aldehyde or amino ketone.
Frequently Asked Questions (FAQs)
-
Q1: My reductive amination is not going to completion, and I have a low yield of the desired pyrrolidine. What should I check?
A1: Incomplete reaction and low yields in reductive amination can be due to several factors. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred because it can be used in a one-pot procedure and is tolerant of a wide range of functional groups.[6][7] In contrast, sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the starting carbonyl compound before imine formation is complete.[8] The pH of the reaction is also important; a slightly acidic medium (pH 5-6) is often optimal for imine formation.[9] The presence of water can also be detrimental, so using a drying agent or azeotropic removal of water may be necessary.
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Q2: I am observing the formation of side products in my reductive amination. What are they, and how can I avoid them?
A2: A common side product in reductive aminations involving primary amines is the dialkylated amine, formed from the reaction of the desired secondary amine product with another molecule of the carbonyl compound and subsequent reduction.[6] To minimize this, a stepwise procedure can be employed where the imine is pre-formed and then reduced.[6] Another potential side product is the alcohol resulting from the reduction of the starting carbonyl compound. This is more likely to occur with powerful reducing agents like NaBH₄. Using a milder reagent like NaBH(OAc)₃, which reduces iminium ions much faster than ketones or aldehydes, can prevent this side reaction.[7]
-
Q3: Which reducing agent should I choose for my reductive amination?
A3: The choice of reducing agent depends on the specific substrates and desired reaction conditions.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent, making it ideal for one-pot reductive aminations. It is particularly useful for reactions with sensitive functional groups.[6][7]
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Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the reduction of imines in the presence of carbonyls. However, it is highly toxic and can be sensitive to pH.[8]
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Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. It is best used in a two-step procedure where the imine is formed first, followed by reduction, to avoid reduction of the starting carbonyl.[8]
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Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). It is an effective method but may not be compatible with functional groups that can also be reduced, such as alkenes or alkynes.[9]
-
C. Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key step in many pyrrolidine syntheses, often followed by an intramolecular cyclization.
Frequently Asked Questions (FAQs)
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Q1: My intramolecular aza-Michael addition to form a pyrrolidine is slow and gives a low yield. How can I improve the reaction?
A1: The rate and yield of an aza-Michael addition can be influenced by several factors. The nucleophilicity of the amine and the electrophilicity of the Michael acceptor are key. If the amine is a weak nucleophile, a base catalyst can be used to deprotonate it and increase its reactivity. The nature of the activating group on the Michael acceptor also plays a significant role; for example, thioesters have been shown to be more effective than oxoesters in some cases. The reaction can also be accelerated by the addition of a Lewis acid, which can coordinate to the carbonyl group of the Michael acceptor and increase its electrophilicity.[10] In some instances, heating the reaction mixture can promote the desired cyclization.[11][12]
-
Q2: I am getting a mixture of diastereomers in my aza-Michael addition. How can I control the stereochemistry?
A2: Controlling the stereochemistry in an aza-Michael addition often requires the use of a chiral catalyst or a chiral auxiliary. Chiral phosphoric acids have been shown to be effective catalysts for enantioselective intramolecular aza-Michael cyclizations. The choice of solvent and temperature can also have a significant impact on the diastereoselectivity. It is recommended to screen different solvents and run the reaction at various temperatures to find the optimal conditions for the desired stereoisomer.
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Q3: What are some common side reactions in aza-Michael additions for pyrrolidine synthesis?
A3: One common side reaction is polymerization of the Michael acceptor, especially if it is highly reactive. This can be minimized by slowly adding the Michael acceptor to the reaction mixture. Another potential side reaction is the formation of a double addition product if the starting amine is primary and the product can undergo a second Michael addition. Using a secondary amine as the starting material or carefully controlling the stoichiometry can prevent this. In some cases, the initial Michael adduct may not cyclize to form the desired pyrrolidine. This can sometimes be addressed by changing the reaction conditions, such as increasing the temperature or adding a catalyst to promote the cyclization step.[11][12]
II. Data Presentation
Table 1: Comparison of Catalysts for Asymmetric 1,3-Dipolar Cycloaddition
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Cu(OTf)₂ (20 mol%) | 2,2'-dipyridyl | Xylenes | 130 | 20 | - |
| Cu(OTf)₂ (20 mol%) | (R,R)-Phbox | Xylenes | 130 | 60 | - |
| Cu(EH)₂ (1.5 equiv) | None | Xylenes | 130 | 94 | >20:1 (cis) |
| AgOAc | - | - | - | - | - |
Data adapted from reference[3]. Note: "-" indicates data not reported.
Table 2: Effect of Reducing Agent on Reductive Amination
| Reducing Agent | Procedure | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot | Mild, selective, tolerates sensitive functional groups.[6][7] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | Selective for imines over carbonyls.[8] | Highly toxic, pH-sensitive. |
| Sodium Borohydride (NaBH₄) | Two-step (recommended) | Inexpensive, powerful reducing agent. | Can reduce starting carbonyl, leading to side products.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | One-pot or Two-step | Economical, scalable.[9] | Not compatible with reducible functional groups (e.g., alkenes). |
III. Experimental Protocols
A. General Procedure for Silver-Catalyzed 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation of the Reaction Mixture: To a solution of the α-amino acid (1.2 mmol) and the aldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is added a silver catalyst, such as silver acetate (AgOAc, 10 mol%).
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Addition of Dipolarophile: The dipolarophile (1.0 mmol) is then added to the reaction mixture.
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Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.[4]
B. General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This one-pot procedure is suitable for a wide range of aldehydes and ketones with primary and secondary amines.[6][13]
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Preparation of the Reaction Mixture: A solution of the carbonyl compound (1.0 equiv), the amine (1.0-1.2 equiv), and acetic acid (1.0 equiv, optional, often used for ketones) in a suitable solvent (e.g., 1,2-dichloroethane or THF) is prepared.
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Addition of Reducing Agent: Sodium triacetoxyborohydride (1.2-1.5 equiv) is added portion-wise to the stirred solution at room temperature.
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Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the pure pyrrolidine.
C. General Procedure for Intramolecular Aza-Michael Addition
This protocol describes a general method for the cyclization of an amino-functionalized α,β-unsaturated ester.
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Preparation of the Reaction Mixture: The amino-α,β-unsaturated ester substrate (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Addition of Catalyst (if necessary): If required, a catalytic amount of a base (e.g., triethylamine, DBU) or a Lewis acid is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.[11][12]
IV. Visualizations
Caption: Experimental workflow for 1,3-dipolar cycloaddition.
Caption: Troubleshooting logic for low reaction yield.
Caption: Reaction pathway for reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 12. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
"Ethyl 2-(pyrrolidin-1-yl)acetate" reaction work-up and product isolation issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction work-up and product isolation of Ethyl 2-(pyrrolidin-1-yl)acetate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Ensure the dropwise addition of ethyl bromoacetate is slow enough to maintain the reaction temperature below 30°C.[1] - Extend the reaction time. - Use a slight excess of pyrrolidine to drive the reaction to completion. |
| Product loss during work-up. | - Ensure complete precipitation of pyrrolidinium bromide by adding a sufficient amount of a non-polar solvent like toluene.[1] - Wash the collected pyrrolidinium bromide precipitate with a small amount of cold toluene or THF to recover any adsorbed product. - Avoid vigorous shaking during aqueous washes to prevent emulsion formation. | |
| Hydrolysis of the ester. | - Ensure all glassware and solvents are dry. - Perform aqueous washes with cold brine or saturated sodium bicarbonate solution to minimize hydrolysis. | |
| Product Contaminated with Pyrrolidine | Insufficient removal of excess pyrrolidine. | - After the initial filtration of pyrrolidinium bromide, wash the organic filtrate with dilute acid (e.g., 1M HCl) to convert the basic pyrrolidine into its water-soluble salt, which can then be removed in the aqueous layer. Be cautious as the product itself is a tertiary amine and can also be protonated. A carefully controlled pH is crucial. - Distill the crude product under reduced pressure. Pyrrolidine has a lower boiling point (87-88 °C) than the product and can be removed as a forerun. |
| Product Contaminated with Pyrrolidinium Bromide | Incomplete precipitation or filtration. | - Add more toluene or another non-polar solvent to the filtrate to further precipitate the salt. - Allow sufficient time for the precipitation to complete, potentially at a lower temperature. - Use a fine porosity filter to ensure all the solid is captured. - Wash the crude product with water during the work-up to dissolve and remove any remaining salt. |
| Product is a Dark Color | Presence of impurities or degradation products. | - Treat the crude product solution with activated carbon before filtration. - Purify the product by vacuum distillation. |
| Emulsion Formation During Aqueous Wash | The product, being a tertiary amine, can act as a surfactant. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Based on the provided literature protocol, a yield of approximately 91% can be expected.[1] However, this can vary depending on the scale of the reaction and the efficiency of the work-up procedure.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available products typically have a purity of 98% or higher.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reaction is the dialkylation of pyrrolidine, where a second molecule of ethyl bromoacetate reacts with the product, this compound, to form a quaternary ammonium salt. Using an excess of pyrrolidine can help to minimize this side reaction.
Q4: Is vacuum distillation necessary for purification?
A4: While the initial work-up involving precipitation and filtration removes a significant portion of the byproducts, vacuum distillation is recommended to obtain a high-purity product. It effectively removes unreacted starting materials, residual solvents, and other volatile impurities.
Q5: What are the storage conditions for this compound?
A5: The product should be stored in a cool, dry place, away from moisture, as the ester group is susceptible to hydrolysis.
Experimental Protocols
Synthesis of this compound[1]
-
To an ice bath-cooled solution of 213.4 g (3.0 mol) of pyrrolidine in 450 mL of tetrahydrofuran (THF), add 250.5 g (1.5 mol) of ethyl bromoacetate dropwise over approximately 2 hours.
-
Maintain the internal temperature of the reaction mixture below 30°C throughout the addition.
-
After the addition is complete, add 150 mL of toluene to the solution to precipitate the pyrrolidinium bromide byproduct.
-
Separate the precipitate by filtration.
-
The filtrate is then concentrated under vacuum to yield the crude this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Stability issues of "Ethyl 2-(pyrrolidin-1-yl)acetate" under different conditions
Troubleshooting Guide: Stability Issues
This guide addresses potential stability issues that researchers, scientists, and drug development professionals may encounter when working with Ethyl 2-(pyrrolidin-1-yl)acetate.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results over time. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at room temperature as recommended, away from light and moisture.[1] 2. Aliquot Samples: For frequently used solutions, prepare and store smaller aliquots to minimize freeze-thaw cycles if refrigerated or frozen. 3. Inert Atmosphere: For long-term storage of the neat compound or in organic solvents, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Chemical degradation of this compound. | 1. Investigate Degradation Pathway: The primary degradation pathway is likely hydrolysis of the ester bond. Other potential pathways include oxidation of the pyrrolidine ring. 2. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the new peaks. The expected mass for the hydrolysis product, 2-(pyrrolidin-1-yl)acetic acid, is 129.16 g/mol . 3. Perform Stress Testing: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their identity. |
| pH instability of aqueous solutions. | Hydrolysis of the ester is catalyzed by both acidic and basic conditions. The tertiary amine can also be protonated at low pH. | 1. Buffer Solutions: Use buffered solutions to maintain a stable pH, ideally within the neutral range (pH 6-8) to minimize hydrolysis. 2. pH-Rate Profile: If the compound is to be used in formulations at various pH values, determine the pH-rate profile by conducting stability studies at different pH levels to identify the pH of maximum stability. |
| Discoloration of the compound or solution. | May indicate oxidative degradation or the formation of impurities. | 1. Protect from Light: Store the compound in amber vials or otherwise protected from light to prevent photolytic degradation. 2. Use High-Purity Solvents: Ensure that solvents are free of peroxides and other oxidizing impurities. 3. Antioxidants: For formulated products, consider the addition of a suitable antioxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The recommended storage condition for this compound is at room temperature.[1] For long-term stability, it is advisable to store it in a tightly sealed container, protected from light and moisture.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the most probable degradation products are:
-
2-(pyrrolidin-1-yl)acetic acid: Formed via hydrolysis of the ethyl ester bond. This is a common degradation pathway for esters in the presence of water, and the reaction can be catalyzed by acid or base.
-
Ethanol: Also formed during the hydrolysis of the ethyl ester.
-
Oxidative degradants: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the stability. The method should be able to separate the intact compound from its potential degradation products. Gas Chromatography (GC) could also be a suitable technique.
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not available, many organic molecules can be sensitive to light. It is a good laboratory practice to store this compound and its solutions protected from light, for example, by using amber glass containers or wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. As a β-amino ester, it will be susceptible to hydrolysis. The rate of hydrolysis is generally lowest in the neutral pH range and increases under acidic or basic conditions. For β-amino esters, the protonated amine form at acidic pH can influence the rate of hydrolysis.
Experimental Protocols
The following are generalized protocols for forced degradation studies that can be adapted to investigate the stability of this compound. The goal of these studies is to generate potential degradation products to develop and validate a stability-indicating analytical method.
Protocol 1: Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the percentage of degradation.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80 °C) in a controlled oven.
-
Solution State: Prepare a solution of the compound and expose it to a high temperature (e.g., 80 °C).
-
Analysis: At various time points, withdraw samples, dissolve them in a suitable solvent (for solid-state samples), and analyze by HPLC.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare solutions of this compound and place them in transparent vials. Also, prepare control samples in vials wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Visualizations
The following diagrams illustrate the expected primary degradation pathway and a general workflow for investigating stability issues.
Caption: Expected Hydrolytic Degradation Pathway.
Caption: Troubleshooting Workflow for Stability Issues.
References
Validation & Comparative
A Comparative Analysis of Ethyl 2-(pyrrolidin-1-yl)acetate and Other Alkylating Agents for Researchers and Drug Development Professionals
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comparative overview of Ethyl 2-(pyrrolidin-1-yl)acetate against other commonly used alkylating agents, supported by available experimental data and protocols to aid in making informed decisions for specific research applications.
This compound is a secondary amine derivative that functions as an alkylating agent, particularly in the context of N-alkylation. Its structure, featuring a pyrrolidine ring and an ethyl acetate moiety, influences its reactivity and physical properties. This guide will delve into its performance in comparison to classic alkylating agents such as methyl iodide, ethyl bromide, and dimethyl sulfate.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent is determined by several factors including its reactivity, selectivity, the reaction conditions required, and its safety profile. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its likely performance based on the principles of chemical reactivity and data from related compounds.
Alkylating agents are broadly classified based on their reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The reactivity of alkyl halides in SN2 reactions, which is the likely mechanism for many amine alkylations, generally follows the order of methyl > primary > secondary, and the leaving group ability follows I > Br > Cl > F.
| Alkylating Agent | Class | Typical Substrates | Typical Reaction Conditions | Known Advantages | Known Disadvantages |
| This compound | α-Haloester derivative | Amines, Heterocycles | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN) | Potentially offers modified reactivity and solubility compared to simple alkyl halides. | Limited publicly available comparative data; may have steric hindrance affecting reactivity. |
| Methyl Iodide (CH₃I) | Methyl Halide | Amines, Phenols, Thiols | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetone, DMF) | High reactivity, small size minimizes steric hindrance. | High toxicity and volatility, can lead to over-alkylation. |
| Ethyl Bromide (CH₃CH₂Br) | Ethyl Halide | Amines, Phenols, Thiols | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., Acetone, DMF) | Good reactivity, less volatile than methyl iodide. | Can also lead to over-alkylation, toxic. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Dialkyl Sulfate | Amines, Phenols, Carboxylic acids | Base (e.g., K₂CO₃, NaOH) in various solvents | Highly effective methylating agent, often high yielding. | Extremely toxic and carcinogenic, requires careful handling. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for N-alkylation reactions.
General Protocol for N-Alkylation of a Secondary Amine with this compound
This protocol is based on the synthesis of this compound itself, which involves the N-alkylation of pyrrolidine with ethyl bromoacetate.[1]
Materials:
-
Pyrrolidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of pyrrolidine (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add Ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative N-Alkylation of an Indole Derivative
This protocol provides a framework for comparing the efficacy of different alkylating agents for the N-alkylation of a heterocyclic compound like indole.
Materials:
-
Indole
-
Alkylating agent (this compound, Methyl Iodide, or Ethyl Bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Parallel reaction station or multiple reaction vessels
Procedure:
-
In separate reaction vessels, dissolve indole (1.0 equivalent) in DMF.
-
To each vessel, add potassium carbonate (1.5 equivalents).
-
Add the respective alkylating agent (1.1 equivalents) to each vessel.
-
Stir all reactions at a constant temperature (e.g., 60 °C) for a set period (e.g., 4, 8, 12, 24 hours).
-
At each time point, take an aliquot from each reaction mixture for analysis by GC or HPLC to determine the conversion and yield of the N-alkylated product.
-
After the full reaction time, work up each reaction by quenching with water and extracting with ethyl acetate.
-
Analyze the final product yields for a direct comparison of the alkylating agents' performance.
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of a chemical synthesis or a comparative study is essential for planning and execution.
Caption: Comparative experimental workflow for evaluating alkylating agents.
Signaling Pathways in Alkylation-Induced Cellular Response
In the context of drug development, particularly in oncology, alkylating agents are a major class of chemotherapeutics that exert their effect by inducing DNA damage in cancer cells. The cellular response to this damage involves complex signaling pathways.
Caption: Simplified signaling pathway of cellular response to DNA alkylation.
Conclusion
The choice of an alkylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, scalability, and safety. While this compound presents an interesting structural motif, the lack of extensive comparative data necessitates that researchers perform their own evaluations against more established agents like methyl iodide and ethyl bromide. The provided protocols and workflows offer a starting point for such comparative studies. For applications in drug development, understanding the downstream cellular effects of alkylation is paramount, and the visualized signaling pathway provides a conceptual framework for this complex process. As more research becomes available, a more definitive placement of this compound within the arsenal of alkylating agents will become clearer.
References
Comparative Bioactivity Screening of Pyrrolidine Derivatives as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of a series of synthesized pyrrolidine derivatives, focusing on their potential as α-glucosidase inhibitors. The data presented is based on a study by Al-Warhi, et al. (2024), which explores the synthesis and structure-activity relationship of N-Boc-proline amides.
Introduction
Pyrrolidine scaffolds are prevalent in many biologically active compounds and approved drugs.[1][2] Their unique structural features make them attractive starting points for the design of novel therapeutics.[2] One area of significant interest is the development of α-glucosidase inhibitors for the management of type 2 diabetes.[3][4] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control post-prandial hyperglycemia.[5][6] This guide summarizes the in vitro α-glucosidase inhibitory activity of a series of N-aryl substituted pyrrolidine carboxamide derivatives, providing valuable insights for structure-activity relationship (SAR) studies and further drug development.
Data Presentation: Comparative α-Glucosidase Inhibitory Activity
The following table summarizes the in vitro α-glucosidase inhibitory activity (IC₅₀ values) of a series of synthesized N-Boc-proline amide derivatives. Acarbose, a known α-glucosidase inhibitor, was used as a positive control.
| Compound ID | Substituent on N-aryl ring | α-Glucosidase IC₅₀ (µg/mL)[4][7] |
| 3a | 4-H | 47.19 |
| 3b | 4-F | > 100 |
| 3c | 4-Cl | 82.15 |
| 3d | 4-Br | 61.28 |
| 3e | 4-I | 52.41 |
| 3f | 4-CH₃ | 27.51 |
| 3g | 4-OCH₃ | 18.04 |
| 3h | 4-NO₂ | > 100 |
| Acarbose | - | 15.2 (equivalent µg/mL) |
Key Findings:
-
The 4-methoxy substituted derivative (3g ) exhibited the most potent α-glucosidase inhibitory activity among the tested compounds.[4][7]
-
Electron-donating groups at the para position of the phenyl ring (e.g., -CH₃, -OCH₃) generally resulted in higher inhibitory activity.[4]
-
The presence of electron-withdrawing groups such as -NO₂ or -F led to a significant decrease or loss of activity.[4]
Experimental Protocols
Synthesis of N-Aryl Pyrrolidine Carboxamide Derivatives
The synthesis of the evaluated pyrrolidine derivatives involved the coupling of N-Boc-proline with various aromatic amines.[4]
In Vitro α-Glucosidase Inhibition Assay
The following protocol is a standard method for determining the α-glucosidase inhibitory activity of test compounds.[1][4][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1 M)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 N)
-
Test compounds (dissolved in a suitable solvent)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution (1 U/mL) to each well.
-
Add the test compound at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8).
-
Initiate the reaction by adding 20 µL of 1 M pNPG substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a standard inhibitor for comparison.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. α-glucosidase inhibition assay [bio-protocol.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Reaction Completion for "Ethyl 2-(pyrrolidin-1-yl)acetate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate is a fundamental N-alkylation reaction. Confirmation of reaction completion is paramount to ensure the purity of the final product and the efficiency of the synthesis. This guide provides a comparative overview of various spectroscopic methods for monitoring the reaction between ethyl bromoacetate and pyrrolidine to form this compound.
Reaction Overview
The synthesis involves the nucleophilic substitution of the bromide in ethyl bromoacetate by the secondary amine of pyrrolidine.
Reactants:
-
Ethyl bromoacetate (C₄H₇BrO₂)
-
Pyrrolidine (C₄H₉N)
Product:
-
This compound (C₈H₁₅NO₂)
Spectroscopic Analysis for Reaction Monitoring
Spectroscopic techniques provide a powerful toolkit for real-time or quasi-real-time monitoring of chemical reactions. By observing the disappearance of reactant signals and the appearance of product signals, one can accurately determine the point of reaction completion.
Data Presentation: A Comparative Spectral Analysis
The following tables summarize the key spectroscopic features of the reactants and the expected features of the product. These changes are the primary indicators of reaction progress.
Table 1: ¹H NMR Spectral Data (Predicted for Product)
| Compound | Chemical Shift (δ) and Multiplicity | Key Changes to Monitor |
| Ethyl bromoacetate | ~3.8 ppm (s, 2H, -CH₂Br)[1] | Disappearance of the singlet at ~3.8 ppm. |
| ~4.2 ppm (q, 2H, -OCH₂CH₃)[1] | Shift of the quartet. | |
| ~1.3 ppm (t, 3H, -OCH₂CH₃)[1] | Shift of the triplet. | |
| Pyrrolidine | ~2.8 ppm (t, 4H, -CH₂NCH₂-)[2] | Disappearance of the broad singlet from the N-H proton and upfield shift of the adjacent methylene protons. |
| ~1.7 ppm (m, 4H, -CH₂CH₂-)[2] | Shift of the multiplet. | |
| ~1.5 ppm (br s, 1H, -NH) | ||
| This compound (Product) | Predicted: ~3.3 ppm (s, 2H, -NCH₂COO-) | Appearance of a new singlet for the methylene group adjacent to the nitrogen and carbonyl. |
| Predicted: ~4.1 ppm (q, 2H, -OCH₂CH₃) | ||
| Predicted: ~2.6 ppm (t, 4H, -CH₂NCH₂-) | Upfield shift of the pyrrolidine ring protons. | |
| Predicted: ~1.8 ppm (m, 4H, -CH₂CH₂-) | ||
| Predicted: ~1.2 ppm (t, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data (Predicted for Product)
| Compound | Chemical Shift (δ) | Key Changes to Monitor |
| Ethyl bromoacetate | ~167 ppm (C=O) | Shift of the carbonyl carbon signal. |
| ~62 ppm (-OCH₂) | ||
| ~26 ppm (-CH₂Br)[3] | Disappearance of the signal for the carbon bearing the bromine. | |
| ~14 ppm (-CH₃) | ||
| Pyrrolidine | ~47 ppm (-CH₂N-)[4][5] | Shift of the carbon signals of the pyrrolidine ring. |
| ~26 ppm (-CH₂CH₂-)[4][5] | ||
| This compound (Product) | Predicted: ~171 ppm (C=O) | Appearance of new signals corresponding to the product structure. |
| Predicted: ~60 ppm (-OCH₂) | ||
| Predicted: ~58 ppm (-NCH₂COO-) | ||
| Predicted: ~54 ppm (-CH₂N-) | ||
| Predicted: ~24 ppm (-CH₂CH₂-) | ||
| Predicted: ~14 ppm (-CH₃) |
Table 3: IR Spectral Data (Predicted for Product)
| Compound | Key Absorption Bands (cm⁻¹) | Key Changes to Monitor |
| Ethyl bromoacetate | ~1750 (C=O stretch)[6] | Shift in the C=O stretching frequency. |
| ~1280 (C-O stretch) | Disappearance of the C-Br stretch. | |
| ~650 (C-Br stretch) | ||
| Pyrrolidine | ~3300 (N-H stretch, broad)[7] | Disappearance of the N-H stretching band. |
| ~2960, ~2870 (C-H stretch)[7] | ||
| This compound (Product) | Predicted: ~1740 (C=O stretch) | Appearance of a strong C-N stretching band. |
| Predicted: ~2970, ~2880 (C-H stretch) | ||
| Predicted: ~1180 (C-N stretch) | ||
| Predicted: ~1250 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Key Changes to Monitor |
| Ethyl bromoacetate | 167.00 | 166/168 (M+), 121/123, 88[8] | Disappearance of the isotopic pattern of the bromine-containing fragments. |
| Pyrrolidine | 71.12 | 71 (M+), 70, 43[9] | |
| This compound (Product) | 157.21 | 157 (M+), 84, 70 | Appearance of the molecular ion peak of the product at m/z 157. |
Alternative Methods for Reaction Monitoring
While spectroscopic methods are powerful, other techniques can also be employed to monitor the reaction's progress.
Table 5: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Simple, fast, and inexpensive for qualitative analysis. | Not quantitative; may be difficult to resolve spots with similar Rf values. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point followed by mass analysis. | Highly sensitive and quantitative; provides structural information. | Requires sampling and sample preparation; not ideal for real-time monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative and can be automated for continuous monitoring. | Requires method development; can be more complex than TLC. |
Experimental Protocols
Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: At designated time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (Optional): If the reaction is fast, quench the aliquot by diluting it with a cold deuterated solvent (e.g., CDCl₃) to stop the reaction.
-
Internal Standard: Add a known amount of an internal standard (e.g., TMS or a stable compound with a known chemical shift that does not interfere with reactant or product signals) to the NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks of a reactant (e.g., the singlet of the -CH₂Br protons of ethyl bromoacetate at ~3.8 ppm) and the product (e.g., the singlet of the -NCH₂COO- protons predicted around 3.3 ppm).
-
Determination of Completion: The reaction is considered complete when the reactant peaks are no longer observed, and the product peaks have reached a stable integration value relative to the internal standard.
Visualization of Experimental Workflow
Caption: Workflow for Spectroscopic Monitoring of Reaction Completion.
References
- 1. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl bromoacetate(105-36-2) 13C NMR spectrum [chemicalbook.com]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl bromoacetate(105-36-2) IR Spectrum [chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Ethyl bromoacetate(105-36-2) MS spectrum [chemicalbook.com]
- 9. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Purity Assessment of Synthesized Ethyl 2-(pyrrolidin-1-yl)acetate Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized "Ethyl 2-(pyrrolidin-1-yl)acetate" and its derivatives. It offers detailed experimental protocols, data presentation in tabular format for clear comparison, and visual workflows to support researchers in obtaining accurate and reliable purity data.
Introduction to NMR-Based Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. Quantitative NMR (qNMR) is a non-destructive method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a known internal standard. This approach is highly accurate and serves as a valuable alternative or complement to other analytical techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis.
The purity of synthesized "this compound" is crucial for its intended application, particularly in drug development where impurities can affect efficacy and safety. This guide will focus on the practical application of ¹H NMR for purity determination.
Synthesis and Potential Impurities
The synthesis of "this compound" typically involves the nucleophilic substitution reaction between pyrrolidine and ethyl bromoacetate.
Reaction Scheme:
Based on this reaction, potential impurities in the final product may include:
-
Unreacted starting materials: Pyrrolidine and ethyl bromoacetate.
-
Byproduct: Pyrrolidinium bromide.
-
Solvent residues: Depending on the solvent used for the reaction and purification (e.g., toluene, tetrahydrofuran).
Experimental Protocol: Purity Determination by ¹H NMR
This section details the methodology for determining the purity of "this compound" using ¹H NMR spectroscopy with an internal standard.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfoxide) of known high purity
-
Synthesized "this compound"
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized "this compound" (analyte).
-
Accurately weigh a specific amount of the internal standard. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.
-
Optimize other acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For "this compound", suitable signals would be the singlet of the methylene protons adjacent to the carbonyl group or the quartet of the ethyl ester methylene protons. For the internal standard, a singlet is ideal.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Data Presentation: NMR Data for Purity Assessment
The following tables summarize the expected ¹H and ¹³C NMR data for "this compound" and potential impurities. This data is essential for identifying signals in the NMR spectrum and selecting appropriate signals for quantification.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.18 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.30 | Singlet (s) | 2H | -N-CH₂ -C(O)- | |
| ~2.60 | Triplet (t) | 4H | -N-CH₂ -CH₂- in pyrrolidine ring | |
| ~1.80 | Multiplet (m) | 4H | -N-CH₂-CH₂ - in pyrrolidine ring | |
| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ | |
| Ethyl bromoacetate | 4.24 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 3.84 | Singlet (s) | 2H | Br-CH₂ -C(O)- | |
| 1.31 | Triplet (t) | 3H | -O-CH₂-CH₃ | |
| Pyrrolidine | ~2.87 | Triplet (t) | 4H | -NH-CH₂ - |
| ~1.76 | Quintet (p) | 4H | -NH-CH₂-CH₂ - | |
| Pyrrolidinium bromide | ~3.40 | Multiplet (m) | 4H | -N⁺H₂-CH₂ - |
| ~2.10 | Multiplet (m) | 4H | -N⁺H₂-CH₂-CH₂ - |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~171.0 | C =O |
| ~60.5 | -O-CH₂ -CH₃ | |
| ~58.0 | -N-CH₂ -C(O)- | |
| ~54.0 | -N-CH₂ -CH₂- in pyrrolidine ring | |
| ~23.5 | -N-CH₂-CH₂ - in pyrrolidine ring | |
| ~14.2 | -O-CH₂-CH₃ | |
| Ethyl bromoacetate | 167.1 | C =O |
| 61.9 | -O-CH₂ -CH₃ | |
| 25.9 | Br-CH₂ -C(O)- | |
| 14.1 | -O-CH₂-CH₃ | |
| Pyrrolidine | 47.1 | -NH-CH₂ - |
| 25.8 | -NH-CH₂-CH₂ - | |
| Pyrrolidinium bromide | ~46.0 | -N⁺H₂-CH₂ - |
| ~24.0 | -N⁺H₂-CH₂-CH₂ - |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the qNMR purity assessment workflow.
Caption: Workflow for qNMR Purity Assessment.
Conclusion
NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust and accurate method for assessing the purity of synthesized "this compound" and its derivatives. By following a well-defined experimental protocol and using an appropriate internal standard, researchers can confidently determine the purity of their compounds. The data presented in this guide serves as a valuable reference for identifying the product and potential impurities, thereby ensuring the quality and reliability of the synthesized materials for further research and development.
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(pyrrolidin-1-yl)acetate: A Procedural Guide
For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 2-(pyrrolidin-1-yl)acetate, ensuring compliance with safety standards and minimizing environmental impact.
It is important to note that the chemical name "this compound" may be used interchangeably with "Ethyl (2-oxo-1-pyrrolidinyl)acetate," associated with CAS number 61516-73-2. The following procedures are based on the available safety data for this compound.
Quantitative Data Summary
No specific quantitative data regarding disposal, such as concentration limits for drain disposal or reportable quantities, is readily available in the safety data sheets. As a general best practice, all chemical waste should be managed through a licensed disposal service.
| Data Point | Value |
| Occupational Exposure Limit | No data available |
| Toxicity to Fish | No data available |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted with adherence to safety precautions to protect personnel and the environment.
1. Personal Protective Equipment (PPE) and Safety Measures: Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use impervious clothing and gloves.
-
Respiratory Protection: If working in an area with insufficient ventilation or if exposure limits are exceeded, a full-face respirator is recommended.[1]
2. Handling and Storage for Disposal:
-
Handle the chemical in a well-ventilated area.
-
Keep the substance in suitable, closed containers that are clearly labeled for disposal.[1]
-
Avoid the formation of dust and aerosols.[1]
3. Disposal of Unused or Surplus Material:
-
For surplus and non-recyclable amounts of this compound, it is recommended to engage a licensed disposal company.[2]
-
Do not dispose of the chemical into the environment.
4. Spill Management and Cleanup: In the event of a spill, follow these procedures:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
5. Disposal of Contaminated Packaging:
-
Contaminated packaging should be treated as the chemical itself and disposed of as unused product.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
